molecular formula C10H8N2O2 B15553876 3-Methyl-2-quinoxalinecarboxylic acid-d4

3-Methyl-2-quinoxalinecarboxylic acid-d4

Cat. No.: B15553876
M. Wt: 192.21 g/mol
InChI Key: BJPNADFNSANIPF-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-quinoxalinecarboxylic acid-d4 is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D

InChI Key

BJPNADFNSANIPF-QFFDRWTDSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 3-Methyl-2-quinoxalinecarboxylic acid-d4: Properties, Metabolism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, metabolic context, and analytical methodologies related to 3-Methyl-2-quinoxalinecarboxylic acid-d4. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of its non-deuterated counterpart, a key metabolite of the veterinary drugs Carbadox and Olaquindox.

Core Chemical Properties

This compound is a deuterated analog of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA). The incorporation of four deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the endogenous metabolite in mass spectrometry-based analytical techniques.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms MQCA-d4[1][2]
CAS Number 2244217-93-2N/A
Unlabeled CAS Number 74003-63-7[2]
Molecular Formula C₁₀H₄D₄N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
Melting Point 188-190°C (decomposes)N/A
Solubility Soluble in DMSO and Methanol (B129727)N/A

Metabolic Pathway of Parent Compounds

3-Methyl-2-quinoxalinecarboxylic acid is a major metabolite of Olaquindox, a quinoxaline-1,4-dioxide compound used as an antimicrobial growth promoter in animal feed. The metabolic conversion of Olaquindox to MQCA involves a series of reduction and oxidation reactions. Understanding this pathway is essential for interpreting residue analysis data in animal tissues.

Olaquindox_Metabolism Olaquindox Olaquindox Metabolite1 Deoxyolaquindox (O2) (N-oxide reduction) Olaquindox->Metabolite1 Reduction Metabolite2 Intermediate Metabolites Metabolite1->Metabolite2 Further Reduction MQCA 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) (Side-chain oxidation) Metabolite2->MQCA Oxidation

Caption: Metabolic pathway of Olaquindox to 3-Methyl-2-quinoxalinecarboxylic acid (MQCA).

Synthesis

The synthesis of the non-deuterated 3-Methyl-2-quinoxalinecarboxylic acid typically involves the hydrolysis of its methyl ester precursor. A general laboratory-scale synthesis is described below. The synthesis of the deuterated analog would require the use of deuterated starting materials.

Synthesis of 3-Methyl-2-quinoxalinecarboxylic Acid (Non-deuterated)

A common method for the synthesis of 3-Methyl-2-quinoxalinecarboxylic acid involves the hydrolysis of Methyl 3-methylquinoxaline-2-carboxylate.

Reaction:

Procedure:

  • Methyl 3-methylquinoxaline-2-carboxylate is dissolved in a mixture of methanol and a sodium hydroxide (B78521) solution.

  • The reaction mixture is stirred at room temperature.

  • The solution is then concentrated and acidified with hydrochloric acid.

  • The product is extracted with ethyl acetate.

  • The organic phases are combined, washed, dried, and concentrated to yield the final product.[3]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the detection of MQCA residues in animal-derived food products.

General Workflow for Tissue Analysis

The following diagram illustrates a typical workflow for the analysis of MQCA in animal tissues using an internal standard.

Tissue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Tissue Homogenization Spiking 2. Spiking with 3-Methyl-2-quinoxalinecarboxylic acid-d4 (Internal Standard) Homogenization->Spiking Extraction 3. Extraction Spiking->Extraction Defatting 4. Defatting (for fatty tissues) Extraction->Defatting SPE 5. Solid-Phase Extraction (SPE) Defatting->SPE LCMS 6. LC-MS/MS Analysis SPE->LCMS Quantification 7. Quantification LCMS->Quantification

Caption: General workflow for the analysis of MQCA in animal tissues.

Detailed LC-MS/MS Protocol for MQCA in Animal Tissues

This protocol is a synthesized methodology based on published research for the determination of MQCA in animal tissues.[4][5][6]

1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 2 grams of the homogenized tissue sample into a centrifuge tube.[4]

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.

  • Extraction: Add an extraction solvent (e.g., 0.2 M hydrochloric acid or 2% metaphosphoric acid in 20% methanol) and vortex thoroughly.[4][5]

  • Centrifugation: Centrifuge the sample to separate the supernatant.

  • Defatting (for fatty tissues): If necessary, perform a liquid-liquid extraction with a nonpolar solvent like n-hexane to remove lipids.[4]

  • Solid-Phase Extraction (SPE): The extract is cleaned up using a C18 or a mixed-mode anion-exchange SPE cartridge to remove interfering substances.[5][6]

2. LC-MS/MS Analysis

ParameterTypical ConditionsReference
LC Column C18 reversed-phase column (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B Acetonitrile or Methanol[4][6]
Flow Rate 0.2 - 0.4 mL/min[4]
Injection Volume 10 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Detection Mode Multiple Reaction Monitoring (MRM)[6]

MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Methyl-2-quinoxalinecarboxylic acid (MQCA)189.1145.1
This compound193.1149.1

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Safety Information

The non-deuterated form, 3-Methyl-2-quinoxalinecarboxylic acid, is classified as an irritant. Standard laboratory safety precautions should be followed when handling both the deuterated and non-deuterated compounds. This includes wearing personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is an indispensable tool for the accurate quantification of its non-deuterated metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the reliable monitoring of veterinary drug residues in the food supply, ensuring regulatory compliance and consumer safety. The methodologies outlined in this guide provide a comprehensive framework for researchers and analytical scientists working with this important compound.

References

In-Depth Technical Guide: Physicochemical Characteristics of 3-Methyl-2-quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4). This isotopically labeled compound is a critical analytical standard used in the monitoring of veterinary drug residues. This document details its properties, experimental protocols for their determination, and its relevance within metabolic pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₄D₄N₂O₂[1][2]
Molecular Weight 192.21 g/mol [1][2]
CAS Number 1185240-06-5[1]
Appearance Solid (form may vary)General knowledge
Melting Point 188-190 °C (decomposes)[2]
Solubility Soluble in DMSO and Methanol (B129727).[2]

Table 2: Physicochemical Properties of 3-Methyl-2-quinoxalinecarboxylic acid (Non-deuterated)

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₂[3]
Molecular Weight 188.18 g/mol [3]
CAS Number 74003-63-7[3]
Melting Point 168-170 °C
pKa (Predicted) 2.37 ± 0.30
logP (Predicted) 1.5[3]
Solubility DMF: 25 mg/mL; DMSO: 30 mg/mL; Ethanol: 25 mg/mL; DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL

Biological Context and Significance

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the primary metabolite of the quinoxaline-1,4-dioxide class of veterinary drugs, namely carbadox (B606473) and olaquindox. These drugs have been used to promote growth and control dysentery in swine. Due to toxicological concerns, regulatory bodies monitor their residues in animal products, with MQCA serving as a key marker. This compound is the stable isotope-labeled internal standard of choice for the accurate quantification of MQCA in complex biological matrices by mass spectrometry-based methods.

The metabolic conversion of the parent drugs to MQCA is a critical pathway for their elimination. The primary metabolic route involves the reduction of the N-oxide groups and subsequent side-chain modifications.

metabolic_pathway Parent_Drug Carbadox / Olaquindox Metabolites Intermediate Metabolites (e.g., desoxy-derivatives) Parent_Drug->Metabolites Metabolic Reduction & Side-chain Modification MQCA 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) Metabolites->MQCA Further Metabolism

Metabolic formation of MQCA from parent drugs.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point is determined by observing the temperature at which the material transitions from a solid to a liquid phase.

Protocol:

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (OECD 105 Flask Method)

This method determines the saturation mass concentration of a substance in water at a given temperature.

Protocol:

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can establish this timeframe).

  • The solution is then centrifuged or filtered to remove undissolved solid.

  • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectroscopic methods.

Protocol (Potentiometric Titration):

  • A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

  • A standardized solution of a strong base (e.g., NaOH) is added in small increments.

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the acid has been neutralized.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

Protocol:

  • n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.

  • A known amount of the test substance is dissolved in one of the phases.

  • The solution is then mixed with the other phase in a separatory funnel and shaken until equilibrium is reached.

  • The phases are separated, and the concentration of the substance in each phase is determined.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological Matrices

The quantification of MQCA in tissues, using MQCA-d4 as an internal standard, is crucial for regulatory monitoring. A typical workflow involves sample preparation followed by instrumental analysis.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tissue Tissue Homogenization (e.g., Porcine Liver) Spike Spiking with This compound Tissue->Spike Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Spike->Extraction Cleanup Sample Clean-up Extraction->Cleanup Evap Evaporation and Reconstitution Cleanup->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quant Quantification using Isotope Dilution MS->Quant

Analytical workflow for MQCA quantification.
Sample Preparation and Extraction

A robust sample preparation is essential to isolate the analyte from the complex biological matrix.

Protocol (based on porcine liver analysis):

  • Homogenization: A known weight of the tissue sample is homogenized.

  • Internal Standard Spiking: A precise amount of this compound solution is added to the homogenate.

  • Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile) often under acidic conditions to ensure the carboxylic acid is in its neutral form.

  • Clean-up: The extract is purified using Solid-Phase Extraction (SPE) to remove interfering substances.

  • Concentration: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the selectivity and sensitivity required for trace-level quantification.

Protocol:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is used to separate the analyte from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MQCA and MQCA-d4 are monitored.

  • Quantification: The concentration of MQCA in the original sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.

References

A Technical Guide to the Isotopic Purity of 3-Methyl-2-quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4). While specific batch data for isotopic purity is typically proprietary and provided by the manufacturer on a certificate of analysis, this document outlines the standardized methodologies used for its determination, the interpretation of the resulting data, and the biological context for its use as an internal standard.

Introduction to this compound

This compound is the deuterium-labeled analog of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA). MQCA is the primary metabolite of olaquindox, a veterinary drug used as a growth promoter in livestock[1]. The deuterated form, MQCA-d4, serves as a crucial internal standard for quantitative analysis in complex biological matrices, such as animal tissues, using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4]. The use of a stable isotope-labeled standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method[5].

The utility of MQCA-d4 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures a strong, distinct mass signal, minimizing interference from unlabeled or partially labeled species and enhancing the sensitivity of the assay.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the percentage of molecules that contain the specified number of deuterium (B1214612) atoms. It is practically impossible to synthesize a compound with 100% isotopic purity[6]. The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d4, d3, d2, etc.).

The key metrics are isotopic enrichment and species abundance [6]. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of the total molecular population that has a specific isotopic composition[6]. This data is determined experimentally and summarized as follows.

Table 1: Representative Isotopic Purity Data for MQCA-d4

IsotopologueMass Shift (vs. d0)Theoretical MassExpected Species Abundance (%)
d4 (Target) +4192.21> 98%
d3 +3191.20< 2%
d2 +2190.19< 0.1%
d1 +1189.19< 0.01%
d0 (Unlabeled) 0188.18< 0.01%
Note: This table presents expected, high-purity values. Actual values are lot-specific and must be obtained from the supplier's certificate of analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and the structural integrity of deuterated compounds is primarily accomplished using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[5].

HR-MS is a powerful technique for determining the distribution of isotopologues in a sample. It can readily distinguish between the different deuterated species based on their precise mass-to-charge ratios (m/z)[7][8].

Methodology:

  • Sample Preparation: A dilute solution of MQCA-d4 is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, often coupled with an electrospray ionization (ESI) source[7][8].

  • Data Acquisition: The instrument is operated in full-scan mode to acquire high-resolution mass spectra. The mass range is set to encompass all expected isotopologues of MQCA.

  • Data Analysis:

    • The relative abundance of the ion signals corresponding to each isotopologue (d0 to d4) is measured.

    • The isotopic purity is calculated based on the relative abundances of these H/D isotopolog ions[7]. The percentage of the target d4 species is determined by comparing its peak area to the sum of all isotopologue peak areas.

While MS provides the distribution of isotopologues, NMR spectroscopy is used to confirm the positions of the deuterium labels and the overall structural integrity of the molecule. It can also be used to quantify the level of deuteration[5][9].

Methodology:

  • Sample Preparation: A sample of MQCA-d4 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte.

  • ¹H-NMR (Proton NMR):

    • A ¹H-NMR spectrum is acquired. The absence or significant reduction of proton signals at the expected positions of deuteration confirms the location of the deuterium labels.

    • By comparing the integration of any residual proton signals at the labeled sites to the integration of a proton signal at an unlabeled site, the degree of isotopic enrichment can be calculated[6].

  • ²H-NMR (Deuterium NMR):

    • A ²H-NMR spectrum can be acquired to directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms[9].

Visualizations: Workflows and Biological Context

The following diagram illustrates the logical workflow for the comprehensive analysis of MQCA-d4 isotopic purity.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation prep_ms Dilute MQCA-d4 for MS Analysis ms HR-MS Analysis (e.g., ESI-Orbitrap) prep_ms->ms prep_nmr Dissolve MQCA-d4 in Deuterated Solvent nmr NMR Spectroscopy (¹H and ²H) prep_nmr->nmr analysis_ms Measure Relative Abundance of Isotopologues (d0-d4) ms->analysis_ms analysis_nmr Confirm Deuteration Sites & Assess Residual Protons nmr->analysis_nmr calc Calculate Isotopic Purity & Species Abundance analysis_ms->calc analysis_nmr->calc report Final Certificate of Analysis calc->report

Caption: Workflow for Isotopic Purity Analysis of MQCA-d4.

Quinoxaline (B1680401) derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[10][11]. The core quinoxaline structure can interact with various biological targets. For instance, some quinoxaline derivatives act as DNA intercalating agents or inhibitors of key enzymes like topoisomerases, leading to cell cycle arrest and apoptosis. The diagram below represents a hypothetical signaling pathway that could be modulated by a biologically active quinoxaline compound.

G cluster_0 Cellular Interaction cluster_1 Intracellular Targets & Pathways cluster_2 Cellular Response compound Quinoxaline Derivative membrane Cell Membrane Penetration compound->membrane dna DNA Intercalation/ Topoisomerase Inhibition membrane->dna targets ros Reactive Oxygen Species (ROS) Generation membrane->ros targets kinase Kinase Pathway Inhibition (e.g., MAPK) membrane->kinase targets damage DNA Damage Response dna->damage stress Oxidative Stress ros->stress apoptosis Apoptosis kinase->apoptosis damage->apoptosis arrest Cell Cycle Arrest (S-Phase) damage->arrest stress->apoptosis

Caption: Hypothetical Signaling Pathway for Quinoxaline Derivatives.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its function as an internal standard in quantitative analytical studies. While the specific purity values are lot-dependent, the methodologies for their determination are well-established, relying on the complementary techniques of high-resolution mass spectrometry and NMR spectroscopy. A thorough characterization ensures the reliability of data in preclinical and clinical research, where accurate quantification of metabolites and drug candidates is paramount.

References

Technical Guide: Spectroscopic and Spectrometric Analysis of 3-Methyl-2-quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide has been compiled based on publicly available information. The primary source containing the specific experimental ¹H NMR and mass spectrometry data for 3-Methyl-2-quinoxalinecarboxylic acid-d4, a 2018 publication by Chen et al., was not accessible for direct review. Therefore, the spectral data presented herein is representative and based on established principles of NMR and mass spectrometry for analogous chemical structures. The experimental protocols are derived from established methods for similar compounds.

Introduction

This compound (MQCA-d4) is the deuterated analog of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA), a significant metabolite of the veterinary drug carbadox. The use of isotopically labeled internal standards is crucial for accurate quantification in metabolic studies and residue analysis in food products. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for MQCA-d4, along with detailed experimental protocols for its characterization.

Synthesis and Isotopic Enrichment

A study by Chen et al. in 2018 described an efficient synthesis of this compound with a high isotopic enrichment of 99.6%. The synthetic route utilized aniline-d5 (B30001) as the labeled starting material. The chemical structure was confirmed by ¹H NMR and the isotopic abundance was determined by mass spectrometry analysis.

NMR Spectroscopic Data (Predicted)

Due to the deuteration of the benzene (B151609) ring, the ¹H NMR spectrum of this compound is expected to be simplified compared to its non-deuterated counterpart, primarily showing signals for the methyl and carboxylic acid protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8s3H-CH₃
~13.0br s1H-COOH

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Mass Spectrometry Data (Predicted)

Mass spectrometry of this compound would confirm its molecular weight and isotopic purity. The fragmentation pattern is expected to be characteristic of quinoxaline (B1680401) carboxylic acids.

Table 2: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
192[M]⁺, Molecular ion
175[M-OH]⁺
147[M-COOH]⁺

Note: The fragmentation pattern is predicted and may vary based on the ionization technique and instrument parameters.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mass Spectrometry (LC-MS/MS)

The following is a typical protocol for the analysis of quinoxaline carboxylic acids using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). Further dilute to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

    • Data Acquisition: Operate in full scan mode to identify the parent ion and in product ion scan mode to determine the fragmentation pattern. For quantification, use Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate the synthetic pathway and a general analytical workflow for this compound.

G Aniline_d5 Aniline-d5 Intermediate Intermediate Diamine Aniline_d5->Intermediate Reaction MQCA_d4 3-Methyl-2-quinoxalinecarboxylic acid-d4 Intermediate->MQCA_d4 Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->MQCA_d4

Caption: Synthetic pathway of this compound.

G Sample MQCA-d4 Sample NMR_Prep NMR Sample Preparation (Dissolve in deuterated solvent) Sample->NMR_Prep MS_Prep LC-MS/MS Sample Preparation (Dilution) Sample->MS_Prep NMR_Acq ¹H NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectrum & Data Processing NMR_Acq->NMR_Data Report Characterization Report NMR_Data->Report LC_Sep HPLC Separation MS_Prep->LC_Sep MS_Acq Mass Spectrometry Data Acquisition LC_Sep->MS_Acq MS_Data Mass Spectrum & Data Analysis MS_Acq->MS_Data MS_Data->Report

Stability of 3-Methyl-2-quinoxalinecarboxylic acid-d4 in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of 3-Methyl-2-quinoxalinecarboxylic acid-d4 in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the stability of this compound in various solution-based environments. Given the limited publicly available stability data for this specific isotopically labeled compound, this document outlines best practices and detailed experimental protocols based on established international guidelines for stability testing of pharmaceutical compounds and reference standards.

Introduction

This compound is the deuterated analog of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA), a primary metabolite of the veterinary medicinal product olaquindox. As an isotopically labeled internal standard, its stability in solution is critical for the accuracy and reliability of quantitative analytical methods, particularly in pharmacokinetic, metabolic, and residue analysis studies. This guide details the necessary procedures to characterize the stability profile of this compound, ensuring its integrity as a reference material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name This compound
Synonyms MQCA-d4, this compound
Molecular Formula C₁₀H₄D₄N₂O₂
Molecular Weight 192.21
CAS Number 74003-63-7 (Unlabeled)
Appearance Typically a solid, often supplied as a solution
Storage (as solid) Recommended at -18°C[1]

Stability in Solution: A Proactive Approach

The stability of a reference standard in solution is not absolute and can be influenced by solvent, pH, temperature, light, and oxygen. A proactive approach to understanding potential degradation pathways is essential. This involves both long-term stability studies under intended storage conditions and forced degradation studies to identify potential degradation products and develop stability-indicating analytical methods.

General Stability of Quinoxaline (B1680401) Carboxylic Acids

While specific data for the d4-variant is scarce, studies on similar quinoxaline-2-carboxylic acid derivatives have shown them to be relatively stable in aqueous solutions, with only slow degradation observed over extended periods at elevated temperatures. This suggests that the core structure possesses a degree of inherent stability.

Experimental Protocols for Stability Assessment

The following sections detail the recommended experimental protocols for a comprehensive stability assessment of this compound in solution.

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is recommended for its high sensitivity and specificity.

4.1.1 Recommended HPLC-MS/MS Method

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse Plus C18, 50 mm × 3.0 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution using methanol (B129727) and 0.1-0.2% formic acid in water is often effective for quinoxaline derivatives.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The specific precursor and product ion transitions for this compound would need to be optimized.

  • Quantification: The peak area of the analyte is used for quantification. The method should be validated for linearity, accuracy, precision, and specificity.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted to identify likely degradation products and pathways, which is crucial for developing a truly stability-indicating analytical method. The goal is to achieve 5-20% degradation of the parent compound.

4.2.1 General Procedure

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Expose the solution to the stress condition for a defined period.

  • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the analytical concentration.

  • Analyze the stressed samples, a control sample (time zero), and a blank by the stability-indicating method.

4.2.2 Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours.
Base Hydrolysis Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours.
Oxidation Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours.
Thermal Degradation Incubate a solution of the compound in a neutral solvent (e.g., water:methanol 1:1) at 70°C for up to 7 days.
Photostability Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
Long-Term and Accelerated Stability Studies

These studies are designed to determine the shelf-life of the solution under recommended storage and handling conditions.

4.3.1 Protocol

  • Prepare a batch of the this compound solution at the desired concentration in the intended solvent system.

  • Dispense the solution into multiple vials of the type to be used for routine storage (e.g., amber glass vials with PTFE-lined caps).

  • Place the vials under the following storage conditions:

    • Long-Term: 2-8°C (refrigerated)

    • Accelerated: 25°C / 60% Relative Humidity (RH)

    • Stress: 40°C / 75% RH

  • Establish a testing schedule. A typical schedule would be 0, 3, 6, 9, 12, 18, and 24 months for long-term studies and 0, 1, 3, and 6 months for accelerated studies.

  • At each time point, analyze the samples for appearance, concentration (assay), and purity (presence of degradation products).

Data Presentation and Interpretation

All quantitative data should be summarized in tables to facilitate analysis and comparison.

Table 1: Example Data from Forced Degradation Study
Stress ConditionTime (hours)Assay of Parent Compound (%)Purity (%)No. of Degradants
Control (RT) 4899.899.90
0.1 M HCl (60°C) 4892.593.12
0.1 M NaOH (60°C) 4888.189.03
3% H₂O₂ (RT) 4895.396.21
Heat (70°C) 4898.799.11
Photolysis 4897.297.82
Table 2: Example Data from Long-Term Stability Study (Storage at 2-8°C)
Time (months)AppearanceAssay (%)Purity (%)Comments
0 Clear, colorless solution100.1>99.9-
3 Clear, colorless solution99.8>99.9No significant change
6 Clear, colorless solution100.0>99.9No significant change
12 Clear, colorless solution99.5>99.9No significant change
24 Clear, colorless solution99.299.8No significant change

Visualizing Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the logical flow of stability testing.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (10 µg/mL) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) working->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) working->base Expose oxidation Oxidation (3% H₂O₂, RT) working->oxidation Expose thermal Thermal (70°C) working->thermal Expose photo Photolysis (ICH Q1B) working->photo Expose analysis Analyze by Stability- Indicating Method (LC-MS/MS) acid->analysis Sample at T=x base->analysis Sample at T=x oxidation->analysis Sample at T=x thermal->analysis Sample at T=x photo->analysis Sample at T=x evaluation Evaluate Degradation Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Long_Term_Stability_Workflow cluster_storage Storage Conditions prep Prepare Solution Batch & Dispense into Vials long_term Long-Term (2-8°C) prep->long_term accelerated Accelerated (25°C / 60% RH) prep->accelerated testing Testing at Time Points (0, 3, 6, 12, 24 mos) long_term->testing accelerated->testing analysis Analysis: - Appearance - Assay - Purity testing->analysis report Determine Shelf-Life & Re-test Period analysis->report

Caption: Protocol for long-term stability testing.

Conclusions and Recommendations

While this compound is expected to have good stability based on its core structure, empirical data is essential to confirm this for solutions used as analytical reference standards.

  • Recommended Storage: Based on general best practices for reference standards, solutions of this compound should be stored at 2-8°C and protected from light .

  • Solvent Selection: The choice of solvent can impact stability. Methanol and acetonitrile (B52724) are common choices. The stability in the chosen solvent system must be experimentally verified.

  • Handling: To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.

  • Re-test Period: A re-test period should be established based on the long-term stability data. A typical initial re-test period for a new reference standard solution is 12 months, pending supporting stability data.

This guide provides the necessary framework for a robust evaluation of the stability of this compound in solution. Adherence to these protocols will ensure the generation of reliable data, underpinning the quality and accuracy of future analytical studies.

References

3-Methyl-2-quinoxalinecarboxylic acid-d4 CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-2-quinoxalinecarboxylic acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MQCA-d4) is the deuterated analogue of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA). MQCA is the primary and stable metabolite of the quinoxaline-based veterinary drugs, Carbadox and Olaquindox (B1677201). Due to the carcinogenic concerns associated with the parent drugs and their metabolites, regulatory bodies worldwide monitor their residues in food products of animal origin. The deuterated form, MQCA-d4, serves as an ideal internal standard for accurate quantification of MQCA residues in various biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for ensuring food safety and for conducting pharmacokinetic and metabolism studies of Carbadox and Olaquindox.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueReference
CAS Number 2244217-93-2[1][2]
Molecular Formula C₁₀H₄D₄N₂O₂[3][4]
Molecular Weight 192.21 g/mol [1][3][4]
Synonyms MQCA-d4, this compound[3][5]
Unlabeled CAS Number 74003-63-7[3][5]

Synthesis

A reported efficient synthesis of this compound (MQCA-d4) starts from aniline-d5, achieving high isotopic enrichment. The chemical structure is confirmed using ¹H NMR, and the isotopic abundance is determined by mass spectrometry.

Role in Drug Metabolism and Safety

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is a significant metabolite of the veterinary antimicrobial agents Carbadox and Olaquindox. These drugs undergo extensive metabolism in animals, with the reduction of the N-oxide group being a major pathway. The parent compounds and some of their metabolites have shown potential carcinogenic and mutagenic effects, leading to their ban in many regions for use in food-producing animals. MQCA is considered a marker residue for monitoring the use of Olaquindox.

Metabolic Pathway of Olaquindox

The metabolic conversion of Olaquindox involves several steps, ultimately leading to the formation of MQCA.

Metabolic Pathway of Olaquindox Metabolic Pathway of Olaquindox to MQCA Olaquindox Olaquindox Intermediates Monooxy and Deoxy Metabolites Olaquindox->Intermediates Metabolism in vivo MQCA 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) Intermediates->MQCA Hydrolysis

Caption: Metabolic conversion of Olaquindox to MQCA.

Experimental Protocols: Quantification of MQCA using MQCA-d4

MQCA-d4 is predominantly used as an internal standard in isotope dilution mass spectrometry for the precise quantification of MQCA in food products of animal origin. Below are detailed methodologies derived from established analytical methods.

General Experimental Workflow

The quantification of MQCA from animal tissues generally involves sample preparation (including hydrolysis and extraction), purification, and subsequent analysis by LC-MS/MS.

Experimental Workflow for MQCA Quantification General Workflow for MQCA Analysis cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Animal Tissue Sample (e.g., pork, chicken muscle) Spike Spike with MQCA-d4 (Internal Standard) Tissue->Spike Hydrolysis Hydrolysis (e.g., 1.0 M NaOH) Spike->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., with n-hexane for defatting) Hydrolysis->Extraction SPE Solid Phase Extraction (SPE) (e.g., mixed anion-exchange cartridge) Extraction->SPE LCMS LC-MS/MS Analysis (Reversed-phase C18 column) SPE->LCMS Quant Quantification (Isotope Dilution) LCMS->Quant

Caption: Workflow for MQCA quantification in animal tissues.

Detailed Methodologies

Sample Preparation:

  • Homogenization: Homogenize a representative portion of the animal tissue (e.g., muscle, liver).

  • Spiking: Add a known concentration of this compound solution (internal standard) to the homogenized sample.

  • Hydrolysis: Treat the sample with a hydrolysis agent to release bound MQCA. A common method is basic hydrolysis using 1.0 M NaOH solution.

  • Extraction and Defatting: Perform a liquid-liquid extraction to isolate the analyte. Defatting with n-hexane is often employed for fatty matrices.

  • Purification: Utilize solid-phase extraction (SPE) for sample clean-up. A mixed anion-exchange cartridge is effective for this purpose. The purified extract is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Employ a reversed-phase C18 column for the separation of MQCA and MQCA-d4.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. The transitions for MQCA and MQCA-d4 are monitored for quantification.

Quantitative Data

The following tables summarize the performance characteristics of analytical methods for the quantification of MQCA in various animal-derived food products.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for MQCA
MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Pork0.903.00[5]
Swine Liver1.515.02[5]
Pig Kidney0.943.13[5]
Fish1.043.46[5]
Prawn1.625.40[5]
Crab1.806.00[5]
Chicken Muscle0.4-[6]
Table 2: Recovery Rates for MQCA Analysis
MatrixSpiked Levels (µg/kg)Average Recovery (%)Reference
Animal Tissues & Aquatic Products3 - 10073.6 - 89.0[5]
Porcine & Chicken (Muscles & Livers), Fish & Shrimp (Muscles)0.1, 0.2, 1.062.4 - 118[3]
Pork0.5, 1.0, 5.090.5 - 119.6[4][7]
Chicken Muscle (External Standard)1.0, 5.0, 50.071.7 - 82.4[6]
Chicken Muscle (Internal Standard)1.0, 5.0, 50.096.3 - 103.7[6]
Table 3: Linearity of Calibration Curves for MQCA
Concentration Range (µg/L)Correlation Coefficient (r²)Reference
2 - 500> 0.990[5]
1.0 - 20.0> 0.9996[3]
1.0 - 50> 0.99[4][7]
1.0 - 100> 0.99[6]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its non-deuterated analogue, a key metabolite of the veterinary drugs Carbadox and Olaquindox. The use of this deuterated internal standard in conjunction with LC-MS/MS provides the sensitivity and specificity required for regulatory monitoring and research in drug metabolism and food safety. The methodologies and data presented in this guide offer a comprehensive resource for professionals in these fields.

References

A Technical Guide to Deuterium Labeling of Quinoxaline Carboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline (B1680401) carboxylic acids and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, integral to the development of novel therapeutic agents. Their diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory effects, have positioned them as privileged scaffolds in medicinal chemistry.[1][2] Deuterium (B1214612) labeling, the strategic replacement of hydrogen with its heavy isotope deuterium, has emerged as a powerful tool in drug discovery and development. This technique can significantly improve a drug candidate's pharmacokinetic profile by attenuating metabolic pathways, a phenomenon known as the kinetic isotope effect.[3][4] Furthermore, deuterium-labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based bioanalytical assays.[5][6]

This in-depth technical guide provides a comprehensive overview of the synthesis, analysis, and biological context of deuterium-labeled quinoxaline carboxylic acids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this isotopic labeling strategy.

Methods of Deuterium Labeling

Several methods are available for the introduction of deuterium into the quinoxaline carboxylic acid scaffold. The choice of method depends on the desired labeling pattern, the availability of starting materials, and the required isotopic enrichment.

Synthesis from Deuterated Precursors

One of the most straightforward and efficient methods for producing highly enriched deuterated quinoxaline carboxylic acids is to start from a deuterated precursor.

Experimental Protocol: Synthesis of 2-Quinoxalinecarboxylic acid-d4

This protocol is adapted from the work of Chen et al. (2018).[7][8]

Materials:

Procedure:

  • Diazotization: Aniline-d5 is diazotized with sodium nitrite (B80452) in the presence of hydrochloric acid at 0-5°C.

  • Coupling: The resulting diazonium salt is coupled with oxalacetic acid in a basic aqueous solution.

  • Cyclization: The intermediate is then cyclized by heating in an acidic ethanol solution to form 2-quinoxalinecarboxylic acid-d4.

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.

Catalytic Hydrogen Isotope Exchange (HIE)

Catalytic HIE reactions provide a powerful means for the direct deuteration of C-H bonds in the quinoxaline ring. These methods are particularly useful for late-stage labeling of complex molecules.

Iridium-Catalyzed Deuteration

Iridium-based catalysts are highly effective for the ortho-directed deuteration of N-heterocycles.[9] The nitrogen atoms in the quinoxaline ring can direct the iridium catalyst to activate and exchange the adjacent C-H bonds with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).

Experimental Protocol: General Procedure for Iridium-Catalyzed Deuteration

  • Catalyst Preparation: An appropriate iridium catalyst, such as [Ir(COD)(IMes)]Cl (COD = 1,5-cyclooctadiene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is prepared or obtained commercially.

  • Reaction Setup: The quinoxaline carboxylic acid substrate and the iridium catalyst (typically 1-5 mol%) are dissolved in a suitable solvent (e.g., methanol-d4).

  • Deuterium Source: The reaction vessel is charged with deuterium gas (D₂) or heavy water (D₂O) is added.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated for several hours to achieve high levels of deuterium incorporation.

  • Workup and Purification: Upon completion, the solvent is removed, and the product is purified by column chromatography or recrystallization.

Ruthenium-Catalyzed Deuteration

Ruthenium catalysts have also been employed for the deuteration of aromatic compounds.[10] Similar to iridium catalysis, these reactions often proceed via C-H activation directed by a coordinating group.

Photoredox-Catalyzed Deuteration

Visible-light photoredox catalysis offers a mild and efficient method for deuterium incorporation.[4][11] This technique often involves the generation of a radical intermediate that can be trapped by a deuterium donor.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Deuteration

  • Reaction Setup: The quinoxaline carboxylic acid, a photocatalyst (e.g., an iridium or ruthenium complex), and a deuterium source (often D₂O) are combined in a suitable solvent.

  • Light Source: The reaction mixture is irradiated with visible light (e.g., blue LEDs).

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Workup and Purification: The product is isolated and purified using standard techniques.

Data Presentation: Comparison of Deuteration Methods

The efficiency of each deuteration method can be assessed by the chemical yield and the level of isotopic enrichment. The following table summarizes representative quantitative data for the deuteration of quinoxaline carboxylic acids.

MethodSubstrateDeuterium SourceCatalystYield (%)Isotopic Enrichment (%)Reference
Synthesis from Precursor2-Quinoxalinecarboxylic acidAniline-d5-Not specified99.9[7][8]
Synthesis from Precursor3-Methylquinoxaline-2-carboxylic acidAniline-d5-Not specified99.6[7][8]
Iridium-Catalyzed HIEQuinoxalineD₂/Methanol-d4[IrCl(COD)(IMes)]/NaOMeHighup to 95 (ortho-positions)[9]

Note: Data for catalytic methods on quinoxaline carboxylic acid specifically are limited in the literature; the data for quinoxaline is provided as a close proxy.

Experimental Protocols for Analysis

Accurate characterization of deuterium-labeled quinoxaline carboxylic acids is crucial to confirm the position and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for determining the site of deuteration.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the deuterated quinoxaline carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

  • Data Analysis: The disappearance or reduction in the integral of a proton signal in the ¹H NMR spectrum compared to the unlabeled compound confirms deuterium incorporation at that position.[13]

Experimental Protocol: ²H NMR Analysis

For highly deuterated compounds where proton signals are minimal, deuterium NMR (²H NMR) can be used to directly observe the deuterium nuclei.

  • Sample Preparation: Prepare a concentrated solution of the deuterated compound in a non-deuterated solvent.

  • Data Acquisition: Acquire the ²H NMR spectrum.

  • Data Analysis: The chemical shifts in the ²H NMR spectrum will correspond to the positions of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the overall level of deuterium incorporation and the isotopic distribution.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[5]

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap) to accurately determine the mass of the molecular ion.[14]

  • Data Analysis: Compare the mass spectrum of the deuterated compound to that of the unlabeled compound. The increase in the molecular weight will correspond to the number of deuterium atoms incorporated. The isotopic cluster of the molecular ion will reveal the distribution of different deuterated species (e.g., d₁, d₂, d₃, etc.).[14]

Signaling Pathways and Mechanisms of Action

Understanding the biological context of quinoxaline carboxylic acids is essential for rational drug design. Deuterium labeling can be employed to probe mechanisms of action and metabolic pathways.

DNA Damage Pathway of Quinoxaline-2-carboxylic Acid 1,4-Dioxides

Certain derivatives, particularly quinoxaline-2-carboxylic acid 1,4-dioxides, have been shown to act as DNA-damaging agents, which is particularly relevant for their application as antimycobacterial and anticancer agents.[15][16][17] The proposed mechanism involves the bioreduction of the N-oxide groups to generate reactive oxygen species (ROS) or other radical intermediates that can interact with and damage DNA.[18]

DNA_Damage_Pathway Proposed DNA Damage Pathway of Quinoxaline-2-carboxylic Acid 1,4-Dioxides Quinoxaline-2-carboxylic_Acid_1,4-Dioxide Quinoxaline-2-carboxylic_Acid_1,4-Dioxide Bioreduction Bioreduction Quinoxaline-2-carboxylic_Acid_1,4-Dioxide->Bioreduction Radical_Intermediate Radical_Intermediate Bioreduction->Radical_Intermediate Reactive_Oxygen_Species Reactive_Oxygen_Species Bioreduction->Reactive_Oxygen_Species DNA DNA Radical_Intermediate->DNA Reactive_Oxygen_Species->DNA DNA_Damage DNA_Damage DNA->DNA_Damage Oxidative Stress/Adduct Formation

Caption: Proposed mechanism of DNA damage by quinoxaline-2-carboxylic acid 1,4-dioxides.

ASK1 Inhibition Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAP kinase signaling cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[19][20] Quinoxaline derivatives have been identified as potent inhibitors of ASK1, making them promising candidates for the treatment of diseases such as non-alcoholic steatohepatitis and neuroinflammatory disorders.[21][22]

ASK1_Inhibition_Pathway ASK1 Inhibition by Quinoxaline Carboxylic Acid Derivatives Stress_Signals Stress_Signals ASK1 ASK1 Stress_Signals->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 activates Quinoxaline_Inhibitor Quinoxaline_Inhibitor Quinoxaline_Inhibitor->ASK1 inhibits JNK_p38 JNK/p38 MKK4_7->JNK_p38 activates Apoptosis_Inflammation Apoptosis & Inflammation JNK_p38->Apoptosis_Inflammation leads to

Caption: Simplified signaling pathway showing ASK1 inhibition by quinoxaline derivatives.

Conclusion

Deuterium labeling of quinoxaline carboxylic acids is a valuable strategy in modern drug discovery and development. This guide has provided a comprehensive overview of the key synthetic methodologies, analytical protocols, and biological contexts for these important molecules. By leveraging the information presented here, researchers can effectively design, synthesize, and analyze deuterium-labeled quinoxaline carboxylic acids to advance their research and development programs. The continued development of novel and efficient deuteration methods will undoubtedly further expand the utility of this powerful isotopic labeling technique.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Olaquindox Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaquindox (B1677201) is a quinoxaline-1,4-dioxide derivative that has been used as an antimicrobial growth promoter in animal feed.[1][2] However, due to concerns over its potential genotoxic and carcinogenic properties, its use has been banned or restricted in many countries.[2][3] The toxicity of olaquindox is closely associated with its metabolites, making their accurate quantification in animal-derived food products crucial for ensuring food safety and regulatory compliance.[4][5][6]

The primary metabolic pathway of olaquindox involves the reduction of the N-oxide groups.[4][5] This leads to the formation of several metabolites, including N¹-deoxyolaquindox (O1), deoxyolaquindox (O2), and 3-methyl-quinoxaline-2-carboxylic acid (MQCA). While MQCA was initially considered the marker residue for olaquindox, recent studies suggest that deoxyolaquindox may be a more suitable and persistent marker in tissues.[2]

This document provides detailed application notes and protocols for the quantitative analysis of olaquindox and its major metabolites in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Metabolic Pathway of Olaquindox

Olaquindox undergoes extensive metabolism in animals, primarily through the reduction of its N-oxide groups and oxidation of the side chain.[5][7] The major metabolic pathways include the formation of mono-N-deoxygenated and di-N-deoxygenated metabolites.[4][5]

Olaquindox_Metabolism Olaquindox Olaquindox O1 N¹-deoxyolaquindox (O1) Olaquindox->O1 N-O reduction O2 Deoxyolaquindox (O2) Olaquindox->O2 N-O reduction O1->O2 N-O reduction MQCA 3-methyl-quinoxaline- 2-carboxylic acid (MQCA) O2->MQCA Side-chain oxidation & hydrolysis

Caption: Proposed metabolic pathway of olaquindox in animals.

Principle of Quantification using Deuterated Standards

The core of this analytical method is the principle of isotope dilution mass spectrometry. A known amount of a deuterated analog of the analyte (the internal standard) is added to the sample at the beginning of the extraction process. The deuterated standard is chemically identical to the native analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms. During LC-MS/MS analysis, the native analyte and the deuterated internal standard co-elute but are detected as distinct ions in the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard, the concentration of the native analyte in the original sample can be accurately determined. This method effectively corrects for any analyte loss during sample preparation and for signal suppression or enhancement caused by the sample matrix.

Isotope_Dilution cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Tissue Sample (Unknown Analyte Conc.) Spike Add Known Amount of Deuterated Standard Sample->Spike Extraction Extraction & Clean-up Spike->Extraction LC_MS LC Separation & MS/MS Detection Extraction->LC_MS Quant Quantification (Ratio of Analyte to Standard) LC_MS->Quant

Caption: Workflow for quantitative analysis using deuterated standards.

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the analysis of olaquindox and its metabolites in animal tissues.[2]

Reagents and Materials
  • Solvents: Acetonitrile (B52724), methanol (B129727), water (all LC-MS grade), n-hexane (analytical grade).

  • Reagents: Formic acid, metaphosphoric acid.

  • Standards: Analytical standards of olaquindox and its metabolites (O1, O2, MQCA).

  • Deuterated Standards: Deuterated analogs of the target analytes (e.g., Olaquindox-d3, MQCA-d4).

  • Solid-Phase Extraction (SPE): Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 60 mg, 3 mL).[1][8]

Standard Solution Preparation

Prepare individual stock solutions of olaquindox, its metabolites, and the deuterated internal standards in methanol at a concentration of 1 mg/mL. From these stock solutions, prepare working standard solutions and a mixed internal standard spiking solution by appropriate dilution with the initial mobile phase.

Sample Preparation and Extraction
  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver, kidney) to ensure uniformity.

  • Weighing: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL centrifuge tube.[2]

  • Spiking: Add a known amount of the deuterated internal standard mix to each sample.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 2% metaphosphoric acid in 20% methanol).[2]

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step on the pellet and combine the supernatants.[2]

  • Defatting (for fatty tissues):

    • Add 10 mL of n-hexane to the combined supernatant.[2]

    • Vortex for 1 minute and centrifuge.

    • Discard the upper n-hexane layer.[2]

Solid-Phase Extraction (SPE) Clean-up
  • Conditioning: Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]

  • Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water.[2]

  • Elution: Elute the analytes with 5 mL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2]

    • Reconstitute the residue in 1 mL of the initial mobile phase.[1]

    • Filter the reconstituted solution through a 0.22 µm filter before LC-MS/MS analysis.

Sample_Prep_Workflow Start Homogenized Tissue Sample Spike Spike with Deuterated Internal Standards Start->Spike Extraction Solvent Extraction Spike->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Defatting Defatting with n-hexane (if necessary) Supernatant->Defatting SPE_Cleanup SPE Clean-up Defatting->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for sample preparation.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile or methanol (B).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: LC-MS/MS Parameters for Olaquindox and its Metabolites
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Olaquindox264.1218.1188.115
Olaquindox-d3267.1221.1191.115
O1 (N¹-deoxyolaquindox)248.1218.1172.120
O2 (Deoxyolaquindox)232.1202.1131.125
MQCA189.1145.1117.118
MQCA-d4193.1149.1121.118

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Table 2: Method Performance Data (Example)
AnalyteSpiked Level (µg/kg)Recovery (%)RSD (%)LOQ (µg/kg)
Muscle
Olaquindox1095.24.51.0
O21098.13.80.5
MQCA1096.54.10.5
Liver
Olaquindox1092.85.21.0
O21096.44.70.5
MQCA1094.75.50.5
Kidney
Olaquindox1090.56.11.0
O21097.24.30.5
MQCA1093.95.80.5

RSD: Relative Standard Deviation; LOQ: Limit of Quantification. These values are illustrative and should be determined during method validation.

Conclusion

The described LC-MS/MS method utilizing deuterated internal standards provides a robust, sensitive, and accurate approach for the quantification of olaquindox and its key metabolites in various animal tissues. The detailed protocol for sample preparation and analysis, along with the use of isotope dilution, ensures reliable data for regulatory monitoring and risk assessment. The implementation of such methods is essential for safeguarding public health by preventing the entry of harmful residues into the food chain. Regular validation of the method according to international guidelines is recommended to ensure ongoing performance and compliance.

References

Application Note: High-Throughput Quantification of MQCA in Plasma Using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) in plasma. The method utilizes 3-Methyl-2-quinoxalinecarboxylic acid-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation followed by solid-phase extraction (SPE) is employed, enabling high-throughput analysis. The chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of MQCA in a biological matrix.

Introduction

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is a significant metabolite of several quinoxaline-based compounds and its quantification in biological matrices is crucial for pharmacokinetic and metabolism studies in drug development. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing and instrument response, leading to more reliable quantitative results[1]. This application note provides a detailed protocol for a validated LC-MS/MS method for MQCA quantification in plasma.

Experimental Protocols

Materials and Reagents
  • 3-Methyl-2-quinoxalinecarboxylic acid (MQCA), analytical standard grade

  • This compound (MQCA-d4), analytical standard grade

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

Instrumentation
  • Liquid Chromatograph (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Agilent 6400 Series, Thermo Scientific TSQ series)

  • Analytical Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[2][3]

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of MQCA-d4 internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins[4].

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water[2][5].

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C[6][7].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid)[6].

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase, 50 mm x 2.1 mm, 1.8 µm[2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[5][6]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Gas Flow Instrument Dependent

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
MQCA189.1145.110025
MQCA-d4193.1149.110025

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of MQCA to MQCA-d4 against the nominal concentration of MQCA.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery.

ParameterResult
Linearity (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery 85-95%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Spike Spike with MQCA-d4 IS Sample->Spike Add Internal Standard Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantification of MQCA Calibrate->Quantify signaling_pathway cluster_precursor Precursor Ions cluster_product Product Ions MQCA_pre MQCA [M+H]+ = 189.1 MQCA_prod Product Ion 145.1 MQCA_pre->MQCA_prod Collision-Induced Dissociation MQCAd4_pre MQCA-d4 [M+H]+ = 193.1 MQCAd4_prod Product Ion 149.1 MQCAd4_pre->MQCAd4_prod Collision-Induced Dissociation

References

Application of 3-Methyl-2-quinoxalinecarboxylic acid-d4 in the Quantitative Analysis of Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-0012

Introduction

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the principal marker residue for the veterinary drug olaquindox. Regulatory bodies worldwide have established maximum residue limits (MRLs) for MQCA in various edible animal tissues to ensure food safety. Accurate and sensitive quantification of MQCA is therefore crucial for monitoring compliance with these regulations. The use of a stable isotope-labeled internal standard, such as 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4), is the gold standard for quantitative analysis by mass spectrometry. The deuterated analog closely mimics the chemical and physical properties of the native analyte, compensating for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring high accuracy and precision.

This document provides detailed protocols for the application of MQCA-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of MQCA in various animal tissues, including porcine, chicken, fish, and shrimp.

Principle

A known amount of MQCA-d4 is added to the animal tissue sample prior to extraction. The sample is then homogenized and subjected to an extraction and clean-up procedure to isolate MQCA and MQCA-d4. The final extract is analyzed by LC-MS/MS. Quantification is performed by measuring the peak area ratio of the analyte (MQCA) to the internal standard (MQCA-d4) and comparing it to a calibration curve prepared with known concentrations of MQCA and a constant concentration of MQCA-d4.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a composite of methodologies described in the literature for the extraction of MQCA from various animal tissues.[1][2][3]

Materials:

  • Homogenizer (e.g., Ultra-Turrax)

  • Centrifuge

  • Water bath

  • Solid-phase extraction (SPE) manifold and cartridges (e.g., Oasis MAX)[1][3]

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • pH meter

  • This compound (MQCA-d4) solution (as internal standard)

  • 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) standard

  • Hydrochloric acid (HCl)

  • Metaphosphoric acid

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Ethyl acetate

  • Sodium hydroxide (B78521) (NaOH)

  • Formic acid

  • Ammonium (B1175870) hydroxide

  • Deionized water

Procedure:

  • Sample Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized animal tissue (e.g., muscle, liver) into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of MQCA-d4 solution (e.g., 100 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control sample.

  • Hydrolysis and Extraction:

    • Add 10 mL of 0.2 M HCl to the sample tube.[2]

    • Vortex for 1 minute to mix thoroughly.

    • Incubate in a water bath at 50°C for 30 minutes for hydrolysis.

    • Allow the sample to cool to room temperature.

    • Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate.

    • Combine the organic extracts.

  • Liquid-Liquid Re-extraction:

    • Add 5 mL of 0.1 M NaOH to the combined organic extracts.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer the lower aqueous layer to a new tube. This step selectively extracts the acidic MQCA into the aqueous phase.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous extract from the previous step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium hydroxide in water, followed by 5 mL of methanol.

    • Elute the analytes with 5 mL of 2% formic acid in methanol.[3]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[2]

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of MQCA.[2][3]

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MQCA189.1171.1, 143.115, 25
MQCA-d4193.1175.1, 147.115, 25

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Presentation

The following tables summarize the quantitative performance data from various studies on MQCA analysis in animal tissues.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of MQCA in Various Animal Tissues

TissueLOD (µg/kg)LOQ (µg/kg)Reference
Pork0.903.00[2]
Swine Liver1.515.02[2]
Pig Kidney0.943.13[2]
Fish1.043.46[2]
Prawn1.625.40[2]
Crab1.806.00[2]
Chicken Muscle-0.1[3]
Chicken Liver-0.1[3]
Shrimp Muscle-0.1[3]

Table 2: Recovery and Precision of MQCA Analysis in Spiked Animal Tissues

TissueSpiked Level (µg/kg)Recovery (%)RSD (%)Reference
Various Tissues3 - 10073.6 - 89.0< 15 (intra-day), < 20 (inter-day)[2]
Various Tissues0.1, 0.2, 1.062.4 - 1181.48 - 28.1[3]
Porcine/Chicken2 - 10070 - 110< 20[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of MQCA in animal tissues using MQCA-d4 as an internal standard.

experimental_workflow sample Animal Tissue Sample spike Spike with MQCA-d4 (Internal Standard) sample->spike homogenize Homogenization spike->homogenize extract Hydrolysis & Liquid-Liquid Extraction homogenize->extract cleanup Solid-Phase Extraction (SPE) extract->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis quant Quantification analysis->quant

Caption: Workflow for MQCA analysis in animal tissues.

Logical Relationship of Components in Quantitative Analysis

This diagram shows the logical relationship between the analyte, internal standard, and the calibration curve in achieving accurate quantification.

logical_relationship cluster_sample Sample Preparation cluster_analysis LC-MS/MS analyte MQCA (Analyte) ratio Peak Area Ratio (MQCA / MQCA-d4) analyte->ratio is MQCA-d4 (Internal Standard) is->ratio result Final Concentration of MQCA in Tissue ratio->result calibration Calibration Curve (Known Concentrations) calibration->result

Caption: Relationship of components for quantification.

Metabolic Origin of MQCA

The following diagram illustrates that MQCA is a metabolite of the parent drug Olaquindox, which is the rationale for its use as a marker residue.

metabolic_pathway parent Olaquindox (Administered Drug) metabolism Metabolism in Animal parent->metabolism marker MQCA (Marker Residue) metabolism->marker analysis Tissue Analysis marker->analysis

Caption: Metabolic origin of MQCA from Olaquindox.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of MQCA in animal tissues by LC-MS/MS. The protocols and data presented demonstrate that this methodology achieves the low detection limits and high accuracy required for regulatory monitoring of veterinary drug residues in the food supply chain.

References

Application Notes and Protocols: The Use of Deuterated Internal Standards in Pharmacokinetic Studies of Carbadox

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Analyte Specificity: Initial research indicates a potential confusion in the requested analyte. The marker residue for the veterinary drug carbadox (B606473) is quinoxaline-2-carboxylic acid (QCA) . Its deuterated analogue, quinoxaline-2-carboxylic acid-d4 (QCA-d4) , serves as the ideal internal standard for pharmacokinetic studies. 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the recognized marker residue for a different quinoxaline-based drug, olaquindox (B1677201).[1][2] This document will focus on the correct analyte, QCA, and the use of its deuterated internal standard, QCA-d4, in the pharmacokinetic analysis of carbadox.

Introduction

Carbadox is an antimicrobial agent used in swine feed to promote growth and prevent dysentery.[3] Due to concerns about the carcinogenic potential of carbadox and its metabolites, regulatory bodies require robust monitoring of its residues in animal tissues.[4] Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of carbadox, and to establish appropriate withdrawal periods before treated animals enter the food supply.

The primary and most persistent metabolite of carbadox found in tissues is quinoxaline-2-carboxylic acid (QCA).[3][5] Therefore, QCA is used as the marker residue for monitoring carbadox exposure. Accurate quantification of QCA in complex biological matrices like plasma, liver, and muscle is critical. The gold standard for such bioanalysis is liquid chromatography with tandem mass spectrometry (LC-MS/MS).

To ensure the accuracy and precision of LC-MS/MS analysis, a suitable internal standard is indispensable. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[6] Quinoxaline-2-carboxylic acid-d4 (QCA-d4) is a deuterated analogue of QCA that serves this purpose perfectly.[7][8] It co-elutes with QCA and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thus effectively compensating for matrix effects and variations in instrument response.[6]

These application notes provide a detailed protocol for the quantification of QCA in swine tissues using LC-MS/MS with QCA-d4 as an internal standard, applicable to pharmacokinetic and residue depletion studies of carbadox.

Metabolic Pathway of Carbadox

Carbadox undergoes extensive metabolism in swine. The parent compound is rapidly cleared, being converted into several metabolites. The metabolic cascade involves the reduction of the N-oxide groups and cleavage of the side-chain, ultimately leading to the formation of the stable and persistent marker residue, quinoxaline-2-carboxylic acid (QCA).[3][5]

Carbadox Metabolism Carbadox Carbadox Desoxycarbadox Desoxycarbadox Carbadox->Desoxycarbadox Reduction Aldehyde_Metabolite Quinoxaline-2-carboxaldehyde Desoxycarbadox->Aldehyde_Metabolite Side-chain cleavage QCA Quinoxaline-2-carboxylic acid (QCA) (Marker Residue) Aldehyde_Metabolite->QCA Oxidation

Caption: Metabolic conversion of Carbadox to its marker residue, QCA.

Experimental Protocols

This section details the methodology for a pharmacokinetic study of carbadox in swine, focusing on the quantification of QCA in tissue samples using LC-MS/MS with QCA-d4 as an internal standard.

3.1. Materials and Reagents

  • QCA analytical standard (≥95% purity)

  • QCA-d4 internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Metaphosphoric acid

  • Water (deionized, 18 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or HLB)[1][9]

  • Swine tissue samples (liver, muscle, kidney) and plasma

3.2. Sample Preparation (Tissue Homogenate)

  • Weigh approximately 2 g of thawed tissue into a 50 mL centrifuge tube.

  • Add a known amount of QCA-d4 internal standard working solution (e.g., to achieve a final concentration of 5 µg/kg).[8]

  • Add 8 mL of an extraction solution (e.g., 2% metaphosphoric acid in 20% methanol).[1][8]

  • Homogenize the tissue using a high-speed homogenizer until a uniform consistency is achieved.

  • Sonicate the homogenate for 15 minutes in an ultrasonic bath.[8]

  • Centrifuge the sample at 4500 x g for 15 minutes at 4°C.[8]

  • Collect the supernatant for solid-phase extraction (SPE) cleanup.

3.3. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis MAX SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]

  • Load the supernatant from the previous step onto the conditioned cartridge.

  • Wash the cartridge with appropriate solvents to remove interferences (e.g., 30 mL of a sodium acetate/methanol mixture).[1]

  • Elute the analytes (QCA and QCA-d4) with 15 mL of an acidic organic solvent (e.g., 2% trifluoroacetic acid in methanol).[1]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dry residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[1]

3.4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 or C8 reverse-phase column (e.g., 10 cm x 2 mm i.d.).[2][9]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.[8][9]

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.[8][9]

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for QCA.[9]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • QCA: Precursor ion [M-H]⁻ m/z 173 → Product ion m/z 129 or 102.[8]

      • QCA-d4: Precursor ion [M-H]⁻ m/z 177 → Product ion m/z 133 or 106.[8]

    • Optimize cone voltage and collision energy for maximum signal intensity for each transition.

Workflow for QCA Quantification

The overall process from sample collection to data analysis is a multi-step workflow designed to ensure accurate and reliable results.

QCA Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Cleanup Sample Cleanup cluster_Analysis Analysis Tissue Tissue Sample (e.g., Liver) Spike Spike with QCA-d4 (Internal Standard) Tissue->Spike Homogenize Homogenization in Extraction Solution Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load Load onto SPE Cartridge Supernatant->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute QCA & QCA-d4 SPE_Wash->SPE_Elute Evaporate Evaporate & Reconstitute SPE_Elute->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Quant Quantification using Peak Area Ratios (QCA / QCA-d4) LCMS->Quant

Caption: Experimental workflow for QCA analysis in tissue samples.

Data Presentation

The following tables summarize pharmacokinetic parameters and residue depletion data for carbadox and its metabolite QCA in swine, compiled from published studies.

Table 1: Pharmacokinetic Parameters of Carbadox in Swine Plasma Following a Single Oral Dose. [10]

ParameterSymbolValue (Mean ± SD)Unit
Elimination Rate ConstantK0.38 ± 0.161/hr
Elimination Half-Life1.91 ± 0.70hr
Time to Maximum ConcentrationTmax2.00 ± 0.00hr
Maximum ConcentrationCmax0.45 ± 0.18µg/mL
Area Under the Curve (0 to ∞)AUC2.36 ± 0.86hr·µg/mL
Volume of DistributionVd4700 ± 2200mL/kg
ClearanceCl1600 ± 500mL/hr/kg
Mean Residence TimeMRT3.19 ± 0.84hr

Table 2: Residue Depletion of QCA in Swine Liver Following Administration of Carbadox-Medicated Feed (50 mg/kg) for 15 Consecutive Days. [3]

Withdrawal Time (Days)QCA Concentration (µg/kg)
0.25 (6 hours)158.4
1112.7
335.6
515.4
78.9
142.1

Note: The half-life (t½) of QCA in swine liver from this study was calculated to be 2.24 days.[3]

Conclusion

The use of a deuterated internal standard, specifically QCA-d4, is crucial for the development of robust and reliable LC-MS/MS methods for pharmacokinetic and residue depletion studies of carbadox. The protocols outlined provide a framework for the accurate quantification of the marker residue QCA in various biological matrices. The presented data highlights the rapid metabolism of the parent drug and the persistence of the QCA metabolite, underscoring the importance of these studies for ensuring food safety.

References

Application Notes and Protocols for Metabolite Identification of Quinoxalines Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and quantification of metabolites are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in drug discovery due to their diverse pharmacological activities. Accurate metabolite profiling of quinoxaline-based drug candidates is essential for evaluating their efficacy and safety.

The use of stable isotope-labeled internal standards, particularly deuterated standards, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for metabolite identification and quantification. Deuterated standards are chemically almost identical to their unlabeled counterparts but are distinguishable by mass. This property allows them to serve as ideal internal standards to correct for variations during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantitative results.[1][2]

These application notes provide detailed protocols for the use of deuterated standards in the identification and quantification of quinoxaline (B1680401) metabolites in biological matrices.

Key Benefits of Using Deuterated Standards

  • Improved Accuracy and Precision: Deuterated standards co-elute with the analyte of interest, effectively compensating for variations in sample extraction, matrix effects, and instrument response.[3][4]

  • Enhanced Confidence in Metabolite Identification: The consistent mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Deuterated standards experience the same matrix effects as the analyte, allowing for reliable correction.[4][5]

  • Increased Robustness of Bioanalytical Methods: The use of deuterated internal standards is strongly recommended by regulatory agencies for bioanalytical method validation, ensuring data integrity for preclinical and clinical studies.[6][7]

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the identification of quinoxaline metabolites using deuterated standards.

Materials and Reagents
  • Quinoxaline drug candidate

  • Synthesized deuterated quinoxaline standard (e.g., quinoxaline-d4)

  • Biological matrix (e.g., human plasma, liver microsomes)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting drugs and metabolites from plasma samples.

  • Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the deuterated quinoxaline internal standard solution (concentration will depend on the expected analyte concentration).

  • Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

The following is a general LC-MS/MS protocol that should be optimized for the specific quinoxaline compound and its metabolites.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for the parent quinoxaline drug and its expected metabolites, along with their corresponding deuterated standards, need to be determined by infusing the individual compounds into the mass spectrometer. For example:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Quinoxaline Parent[M+H]+Fragment 1, Fragment 2
Quinoxaline Parent-d4[M+4+H]+Fragment 1+4, Fragment 2+4
Hydroxylated Metabolite[M+16+H]+Fragment 3, Fragment 4
Hydroxylated Metabolite-d4[M+16+4+H]+Fragment 3+4, Fragment 4+4

Quantitative Data and Method Validation

The use of deuterated internal standards significantly enhances the reliability of quantitative bioanalytical methods. The following tables provide representative data for a method validation of a quinoxaline compound using a deuterated internal standard, based on typical performance improvements and regulatory acceptance criteria.[6][8][9]

Table 1: Linearity and Range
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Weighting
Quinoxaline1 - 1000> 0.9951/x²
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1± 20%≤ 20%≤ 20%
Low3± 15%≤ 15%≤ 15%
Medium100± 15%≤ 15%≤ 15%
High800± 15%≤ 15%≤ 15%
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Factor
QuinoxalineConsistent and reproducible0.85 - 1.15
Quinoxaline-d4Consistent and reproducible0.85 - 1.15

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with Deuterated Quinoxaline Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Peak Integration & Ratio Calculation (Analyte / Deuterated Standard) G->H I Quantification & Metabolite ID H->I

Caption: Experimental workflow for quinoxaline metabolite identification.

Quinoxaline Metabolic Pathway

Quinoxalines typically undergo Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, primarily through oxidation (hydroxylation) mediated by cytochrome P450 enzymes. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate excretion.[2]

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent Quinoxaline Parent Drug phase1 Oxidation (Hydroxylation) (Cytochrome P450) parent->phase1 hydroxylated Hydroxylated Metabolite phase1->hydroxylated phase2_gluc Glucuronidation (UGTs) glucuronide Glucuronide Conjugate phase2_gluc->glucuronide phase2_sulf Sulfation (SULTs) sulfate Sulfate Conjugate phase2_sulf->sulfate hydroxylated->phase2_gluc hydroxylated->phase2_sulf

Caption: General metabolic pathway of quinoxalines.

Conclusion

The use of deuterated internal standards is an indispensable tool for the accurate and reliable identification and quantification of quinoxaline metabolites. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to implement these advanced analytical techniques. By compensating for analytical variability and matrix effects, deuterated standards ensure the generation of high-quality data crucial for the successful development of novel quinoxaline-based therapeutics.

References

Application Notes and Protocols for Residue Monitoring of 3-Methyl-2-quinoxalinecarboxylic acid-d4 in Pork and Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the primary marker residue of the veterinary drug olaquindox (B1677201), a quinoxaline (B1680401) derivative formerly used as a growth promoter in swine and poultry. Due to concerns over its potential carcinogenicity, the use of olaquindox in food-producing animals has been banned in many jurisdictions, including the European Union and China.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of olaquindox by detecting its metabolite, MQCA, in animal-derived food products.

This document provides detailed application notes and protocols for the determination of MQCA in pork and poultry tissues using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4) as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.

Regulatory Context

The regulatory landscape for olaquindox and its marker residue MQCA is characterized by a move towards zero tolerance.

  • European Union: The use of olaquindox as a feed additive for food-producing animals is prohibited.[2]

  • China: The use of olaquindox in food animals was banned in 2018.[1]

  • Japan: MRLs for olaquindox were planned to be deleted due to carcinogenicity concerns, with the substance to be placed on a list of substances that shall not be included in food.[3]

  • United States: The Food and Drug Administration (FDA) monitors drug residues in meat and poultry; however, a specific Maximum Residue Limit (MRL) for olaquindox or MQCA in these products is not prominently established, with a focus on preventing illegal drug residues.[4]

Given the prohibition in major markets, the presence of any detectable MQCA residues in pork or poultry would be considered a violation.

Analytical Methodology

The recommended method for the quantitative determination of MQCA in pork and poultry is HPLC-MS/MS. This technique offers high sensitivity and selectivity, which are essential for residue analysis at low concentrations. The general workflow involves sample preparation (including hydrolysis to release bound residues), extraction, purification, and subsequent instrumental analysis.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Pork or Poultry Tissue Homogenize Homogenization Sample->Homogenize Spike Spike with MQCA-d4 Internal Standard Homogenize->Spike Hydrolysis Hydrolysis (Acid or Base) Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Report Reporting Results Quantification->Report

Figure 1: General experimental workflow for MQCA residue analysis.

Experimental Protocols

Preparation of Standards and Calibration Curve

Stock Solutions:

  • MQCA Stock Solution (100 µg/mL): Accurately weigh 10 mg of MQCA standard and dissolve in 100 mL of methanol (B129727).

  • MQCA-d4 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of MQCA-d4 standard and dissolve in 100 mL of methanol.

Working Solutions:

  • Prepare a series of intermediate MQCA standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare an intermediate MQCA-d4 IS solution of 1 µg/mL by diluting the IS stock solution with methanol.

Calibration Standards:

  • Prepare a set of matrix-matched calibration standards by spiking blank (MQCA-free) pork or poultry tissue homogenate with the appropriate MQCA working solutions.

  • A typical calibration curve for pork analysis may range from 1.0 to 50 µg/L.[5] For chicken, a range of 1.0 to 100 µg/L has been demonstrated.

  • To each calibration standard, add a fixed amount of the MQCA-d4 working solution to achieve a final concentration of, for example, 10 ng/mL.

  • Process the calibration standards alongside the unknown samples using the same sample preparation procedure.

  • Construct the calibration curve by plotting the ratio of the peak area of MQCA to the peak area of MQCA-d4 against the concentration of MQCA.

Sample Preparation Protocol for Pork

This protocol is based on a method developed for the determination of MQCA in pork by HPLC-MS/MS.[5]

  • Homogenization: Weigh 5 g of minced pork sample into a 50 mL centrifuge tube.

  • Spiking: Add the MQCA-d4 internal standard solution.

  • Hydrolysis: Add 10 mL of 0.3 mol/L hydrochloric acid solution. Vortex and then place in a water bath for 30 minutes at 60°C with oscillation.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 10 mL of acetonitrile (B52724) and 5 g of anhydrous sodium sulfate. Vortex for 5 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Re-extract the residue with 10 mL of ethyl acetate. Vortex and centrifuge as before.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Re-extraction:

    • Dissolve the residue in 5 mL of n-hexane and 5 mL of 0.1 mol/L sodium hydroxide (B78521) solution. Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the lower aqueous layer.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an anion exchange SPE column with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous extract from the previous step onto the SPE column.

    • Wash the column with 5 mL of water followed by 5 mL of methanol.

    • Elute the analyte with 5 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

Sample Preparation Protocol for Poultry (Chicken)

This protocol is adapted from a method for determining MQCA in chicken muscle.

  • Homogenization: Weigh 2 g of homogenized chicken muscle into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking: Add the MQCA-d4 internal standard solution.

  • Hydrolysis: Add 10 mL of 1.0 mol/L NaOH solution. Vortex for 1 minute and incubate in a water bath at 37°C for 30 minutes.

  • Defatting: Add 10 mL of n-hexane, vortex for 2 minutes, and centrifuge at 8000 rpm for 5 minutes. Discard the upper n-hexane layer.

  • pH Adjustment: Adjust the pH of the remaining solution to 6.0-7.0 with 2 mol/L hydrochloric acid.

  • SPE Cleanup:

    • Condition a mixed-mode anion exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample solution onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol.

    • Elute the analyte with 5 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Parameters

HPLC Conditions

ParameterPork AnalysisPoultry Analysis
Column Agilent Eclipse Plus C18 (50 mm x 3.0 mm, 1.8 µm)[5]Reversed-phase C18 column
Mobile Phase A 0.1% Formic acid in water0.2% Formic acid in water
Mobile Phase B AcetonitrileMethanol
Gradient Optimized for separationGradient elution
Flow Rate 0.4 mL/min---
Injection Volume 5 µL---
Column Temp. 30°C---

MS/MS Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions MQCA: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier) MQCA-d4: Precursor ion > Product ion (Quantifier)
Ion Source Temp. Optimized for the instrument
Capillary Voltage Optimized for the instrument

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use. A published synthesis of MQCA-d4 can be referenced for mass spectrometry analysis.[6]

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods.

Table 1: Method Performance for MQCA in Pork [5]

ParameterValue
Linearity Range 1.0 - 50 µg/L
Correlation Coefficient (r) > 0.99
Spiked Levels 0.5, 1.0, 5.0 µg/kg
Recovery 90.5% - 119.6%
Relative Standard Deviation (RSD) 3.14% - 4.22%

Table 2: Method Performance for MQCA in Chicken (with Internal Standard)

ParameterValue
Linearity Range 1.0 - 100 µg/L
Correlation Coefficient (r²) > 0.99
Spiked Levels 1.0, 5.0, 50.0 µg/kg
Recovery 96.3% - 103.7%
Relative Standard Deviation (RSD) < 6.0%
Limit of Detection (LOD) 0.4 µg/kg

Logical Relationship Diagram for Method Validation

Validation Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (RSD) Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Robustness Robustness Method->Robustness

Figure 2: Key parameters for analytical method validation.

Conclusion

The provided protocols detail robust and sensitive HPLC-MS/MS methods for the residue monitoring of 3-Methyl-2-quinoxalinecarboxylic acid in pork and poultry. The use of this compound as an internal standard ensures high accuracy and precision, meeting the stringent requirements for food safety analysis. Given the widespread prohibition of olaquindox, these methods are essential for regulatory laboratories and food producers to ensure compliance and protect public health. The validation data from published studies demonstrate that these methods are fit for purpose for the rapid and reliable quantification of MQCA residues.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Quinoxaline Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated quinoxaline (B1680401) standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to isotopic exchange during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with deuterated quinoxaline standards?

Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium (B1214612) atom on your deuterated quinoxaline standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix).[1][2] This is problematic in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it can compromise the accuracy and reliability of your results.[1] The loss of deuterium alters the mass of the internal standard, which can lead to it being detected as the unlabeled analyte, causing an overestimation of the analyte's concentration and an underestimation of the internal standard's concentration.[1]

Q2: Which positions on the quinoxaline ring are most susceptible to isotopic exchange?

While the carbon-deuterium bonds on the aromatic quinoxaline ring are generally stable, certain conditions can promote exchange. Protons on heteroatoms (like nitrogen) are highly labile.[1][2] For the quinoxaline ring itself, hydrogens on the pyrazine (B50134) ring may be more susceptible to exchange than those on the benzene (B151609) ring, particularly under acidic or basic conditions that can facilitate the reaction.[3][4] The presence of activating or deactivating groups on the ring can also influence the rate of exchange.

Q3: What are the primary factors that influence the rate of deuterium exchange?

The rate of hydrogen-deuterium (H/D) exchange is primarily influenced by:

  • pH: The exchange process can be catalyzed by both acids and bases. For many aromatic and heterocyclic compounds, the rate of exchange is slowest at a slightly acidic pH, typically around 2.5-3.0.[2][5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][5]

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of protons and facilitate deuterium exchange.[1][2] Aprotic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) are preferred for storing and handling deuterated standards.[5]

  • Matrix Components: Biological matrices can contain components that may catalyze the exchange process.[1]

Q4: How can I minimize isotopic exchange during my experiments?

To minimize isotopic exchange, consider the following best practices:

  • Control pH: Maintain a slightly acidic pH (around 2.5-3.0) during sample preparation and analysis, if compatible with your method.[2][5]

  • Maintain Low Temperatures: Keep samples, standards, and autosampler trays cooled (e.g., 4°C) to slow down the exchange rate.[2]

  • Use Aprotic Solvents: Whenever possible, use aprotic solvents for sample reconstitution and dilution.[5]

  • Minimize Exposure Time: Reduce the time your deuterated standard is in contact with protic solvents.[5]

  • Proper Storage: Store deuterated standards in a tightly sealed container at the recommended temperature, protected from moisture.[5]

Q5: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?

While deuterated standards are often more readily available and cost-effective, ¹³C and ¹⁵N-labeled standards offer greater isotopic stability.[1] Consider using these alternatives when:

  • Your experimental conditions involve high pH or temperature.

  • You observe significant isotopic exchange with your deuterated standard that cannot be mitigated.

  • The highest level of accuracy and precision is required for your assay.

Troubleshooting Guides

Issue 1: Inconsistent or Decreasing Internal Standard Signal

Symptom: The peak area of your deuterated quinoxaline internal standard (IS) is inconsistent across a run or decreases over time.

Possible Cause: Isotopic back-exchange is occurring in the sample matrix, solvent, or on the LC system.

Troubleshooting Steps:

  • Evaluate Solvent and pH:

    • If using protic solvents (e.g., water, methanol), assess if an aprotic solvent (e.g., acetonitrile) can be used for sample reconstitution.[5]

    • Measure the pH of your sample and mobile phase. If it is neutral or basic, consider adjusting to a pH of 2.5-3.0, if your analyte is stable under these conditions.[2][5]

  • Control Temperature:

    • Ensure the autosampler is properly cooled (e.g., 4°C).[2]

    • Minimize the time samples spend at room temperature.

  • Investigate the LC System:

    • Contamination in the LC system with acidic or basic residues can catalyze exchange. Thoroughly flush the system.

  • Perform a Stability Experiment:

    • Incubate the deuterated standard in the sample matrix and a control buffer at different time points and temperatures to quantify the extent of exchange (see Experimental Protocol 1).

Issue 2: Appearance of Unlabeled Analyte Signal in Blank Samples

Symptom: You observe a signal at the m/z of the unlabeled quinoxaline analyte in a blank sample spiked only with the deuterated internal standard.

Possible Cause: The deuterated standard is undergoing back-exchange, converting it to the unlabeled form.

Troubleshooting Steps:

  • Confirm Back-Exchange:

    • Analyze a freshly prepared solution of the deuterated standard in an aprotic solvent to ensure it is not contaminated with the unlabeled analyte.

    • Re-analyze the blank sample spiked with the deuterated standard. If the peak corresponding to the unlabeled analyte grows over time, back-exchange is occurring.

  • Implement Mitigation Strategies:

    • Follow the recommendations for minimizing isotopic exchange outlined in the FAQs (control of pH, temperature, and solvent).

    • Consider the position of the deuterium labels on the quinoxaline ring. If they are in a particularly labile position, you may need to source a standard with a more stable labeling pattern.

Issue 3: Poor Accuracy and Precision in Quantitative Results

Symptom: Your quantitative results show poor accuracy and high variability.

Possible Cause: Differential matrix effects due to chromatographic separation of the analyte and the deuterated internal standard. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[7]

Troubleshooting Steps:

  • Verify Co-elution:

    • Overlay the chromatograms of the analyte and the internal standard to check for any separation.

  • Optimize Chromatography:

    • Adjust the mobile phase composition or gradient to achieve co-elution.

    • Consider using a column with a different stationary phase.

  • Assess Matrix Effects:

    • Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement for both the analyte and the internal standard in the matrix (see Experimental Protocol 2). A well-performing deuterated standard should effectively compensate for matrix effects, resulting in a coefficient of variation (%CV) of the internal standard-normalized matrix factor of ≤15%.[8][9][10]

Data Presentation

Table 1: Influence of Experimental Conditions on Isotopic Exchange Rate

FactorConditionImpact on H/D Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5)Minimum Exchange RateAdjust sample and mobile phase pH to ~2.5, if compatible with the analyte.[2][5]
Neutral (~7.0)Increased Exchange RateAvoid neutral pH during sample processing and storage.[5]
Basic (>8.0)Significantly Accelerated Exchange RateAvoid basic conditions.[5]
Temperature Low (~4°C)Slow Exchange RateStore and analyze samples at low temperatures.[2]
Ambient (~25°C)Moderate Exchange RateMinimize time at ambient temperature.
High (>40°C)Rapid Exchange RateAvoid exposure to high temperatures.[5]
Solvent Protic (e.g., H₂O, Methanol)HighUse aprotic solvents for reconstitution and storage when possible.[5]
Aprotic (e.g., Acetonitrile)Very LowIdeal for preparing stock and working solutions.[5]

Table 2: Mass Spectral Fragmentation of Quinoxaline Derivatives

CompoundMolecular Ion (M+) [m/z]Key Fragments [m/z] and Interpretation
2,3-Dimethylquinoxaline158157: [M - H]+, Loss of a hydrogen radical143: [M - CH₃]+, Loss of a methyl radical130: [M - HCN]+, Loss of hydrogen cyanide from the pyrazine ring117: [M - CH₃CN]+, Loss of acetonitrile[11]
2,3-Diphenylquinoxaline282281: [M - H]+, Loss of a hydrogen radical205: [M - C₆H₅]+, Loss of a phenyl radical178: [M - C₆H₅CN]+, Loss of benzonitrile[11]

Experimental Protocols

Protocol 1: Assessment of Deuterated Standard Stability

Objective: To determine the stability of the deuterated quinoxaline standard under various experimental conditions.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Matrix): Spike the deuterated standard into a blank biological matrix at the working concentration.

      • Set B (Control): Spike the deuterated standard into a control buffer (e.g., mobile phase) at the same concentration.

  • Incubation:

    • Aliquot samples from each set and incubate them at different temperatures (e.g., 4°C and room temperature) for various durations (e.g., 0, 4, 8, 24 hours).

  • Sample Processing:

    • At each time point, process the samples using your standard extraction procedure.[7]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.[7]

  • Data Analysis:

    • Compare the peak area of the deuterated standard across the different time points and temperatures. A significant decrease in the peak area indicates degradation.

    • Monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.[7]

Protocol 2: Assessment of Matrix Effects

Objective: To evaluate the ability of the deuterated quinoxaline standard to compensate for matrix effects.[9][10]

Methodology:

  • Sample Preparation:

    • Obtain blank biological matrix from at least six different sources.[9][10]

    • Prepare three sets of samples:

      • Set 1 (Neat Solution): Spike the analyte and deuterated internal standard into the reconstitution solvent.[10]

      • Set 2 (Post-extraction Spike): Extract the blank matrix first, then spike the analyte and internal standard into the extracted matrix.[10]

      • Set 3 (Pre-extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.[10]

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each matrix source:

      • MF = (Peak area in Set 2) / (Peak area in Set 1)

    • Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • Calculate the coefficient of variation (%CV) of the IS-Normalized MF across the different matrix sources. The %CV should be ≤15%.[8][9][10]

Visualizations

Troubleshooting_Workflow Troubleshooting Isotopic Exchange in Deuterated Quinoxaline Standards start Symptom: Inconsistent IS Signal or Appearance of Unlabeled Analyte check_purity 1. Verify Isotopic Purity of Standard start->check_purity assess_conditions 2. Assess Experimental Conditions check_purity->assess_conditions ph pH (Target: 2.5-3.0) assess_conditions->ph Is pH neutral/basic? temp Temperature (Target: 4°C) assess_conditions->temp Is temperature elevated? solvent Solvent (Aprotic Preferred) assess_conditions->solvent Is solvent protic? optimize 3. Optimize Conditions ph->optimize temp->optimize solvent->optimize re_evaluate 4. Re-evaluate Standard Stability optimize->re_evaluate consider_alternative 5. Consider Alternative IS (e.g., ¹³C, ¹⁵N) re_evaluate->consider_alternative Problem Persists

Caption: A logical workflow for troubleshooting isotopic exchange issues.

Experimental_Workflow Workflow for Assessing Deuterated Standard Stability start Start prep_samples Prepare Samples: Set A (Matrix + IS) Set B (Control + IS) start->prep_samples incubate Incubate at Various Temperatures and Time Points prep_samples->incubate extract Perform Sample Extraction incubate->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Analyze Data: - IS Peak Area Decrease? - Unlabeled Analyte Increase? analyze->data_analysis end Conclusion on Stability data_analysis->end

Caption: An experimental workflow for evaluating the stability of a deuterated standard.

References

Improving recovery of 3-Methyl-2-quinoxalinecarboxylic acid-d4 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of MQCA-d4 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound in complex matrices?

Low recovery of MQCA-d4 can stem from several factors throughout the analytical process. Key areas to investigate include inefficient sample extraction, degradation of the internal standard, and matrix effects such as ion suppression.[1][2] Inefficient extraction can result from the chosen solvent's inability to effectively partition the analyte from the sample matrix.[2] The stability of the internal standard is also crucial; degradation during sample collection, storage, or processing can lead to inaccurate quantification.[1] Furthermore, co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer's source, causing ion suppression or enhancement.[1][3]

Q2: Which sample preparation technique is most suitable for extracting MQCA-d4 from plasma or tissue samples?

The choice of sample preparation technique depends on the specific matrix and the desired level of cleanliness. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a rapid and straightforward method often used for plasma or serum samples.[4] It involves adding a water-miscible organic solvent, like acetonitrile (B52724) or methanol (B129727), to precipitate proteins.[5] While efficient at removing proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression.[6]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases.[7] For an acidic compound like MQCA, adjusting the pH of the aqueous phase can significantly improve partitioning into an organic solvent.[8][9]

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts compared to PPT and LLE.[8] It involves passing the sample through a solid sorbent that retains the analyte, while matrix interferences are washed away.[10] For MQCA, a mixed-mode anion-exchange SPE column can be effective.[11]

Q3: How can I determine if matrix effects are responsible for the low recovery of my internal standard?

Matrix effects, particularly ion suppression, can be evaluated by a post-extraction spiking experiment.[1] This involves comparing the response of the internal standard spiked into a blank matrix extract (post-extraction) with the response of the internal standard in a neat solution. A lower signal in the matrix extract indicates ion suppression.[1]

Q4: What are the key criteria for selecting a suitable internal standard for LC-MS analysis?

A suitable internal standard should ideally be a stable isotope-labeled version of the analyte, such as this compound for the analysis of 3-Methyl-2-quinoxalinecarboxylic acid.[12] Key criteria include having an identical or very similar chemical structure to the analyte, chemical stability, a mass-to-charge ratio that is easily distinguishable by the mass spectrometer, and being absent in the sample matrix.[12]

Troubleshooting Guides

Issue 1: Low or No Signal from the Internal Standard (MQCA-d4)

Possible Causes and Solutions:

  • Incorrect Spiking: The internal standard may have been omitted or added at the wrong concentration.

    • Solution: Review the sample preparation protocol and ensure the internal standard was added correctly. Manually re-prepare a subset of affected samples to verify.[1]

  • Degradation of Internal Standard: MQCA-d4 may be unstable under the storage or experimental conditions.

    • Solution: Assess the stability of the internal standard by analyzing a freshly prepared solution. If degradation is suspected, investigate the effects of temperature, pH, and light on the stability of the stock and working solutions.[1]

  • Systemic Issue with LC-MS System: A complete loss of signal across all samples may indicate an instrumental problem.

    • Solution: Check the LC-MS system for leaks, ensure proper mobile phase composition and flow rate, and verify that the mass spectrometer is tuned and calibrated correctly. Inspect the ion source for contamination.[1]

Issue 2: High Variability in Internal Standard Recovery Across a Batch

Possible Causes and Solutions:

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to inconsistent recovery.

    • Solution: Ensure thorough mixing and consistent timing for all steps of the sample preparation protocol. If using SPE, ensure the sorbent does not dry out between steps.[13] For LLE, ensure complete phase separation.

  • Matrix Effects: Co-eluting matrix components can cause variable ion suppression or enhancement.[1][3]

    • Solution: Improve chromatographic separation to resolve the analyte and internal standard from interfering matrix components.[3] Alternatively, employ a more rigorous sample cleanup method, such as SPE, to remove these interferences.[10]

  • Autosampler Injection Issues: Inconsistent injection volumes can lead to variable signal intensity.

    • Solution: Inspect the autosampler for any issues, such as air bubbles in the syringe or a clogged needle. Run a series of injections of a standard solution to check for reproducibility.

Experimental Protocols & Data

Table 1: Comparison of Sample Preparation Methods for MQCA Recovery
Method Typical Recovery (%) Advantages Disadvantages Reference
Protein Precipitation (Acetonitrile) 85-100%Fast, simple, high-throughput.May not remove all interfering matrix components (e.g., phospholipids).[6][14]
Liquid-Liquid Extraction (Ethyl Acetate) 90-110%Good for removing salts and highly polar interferences.Can be labor-intensive and difficult to automate.[15]
Solid-Phase Extraction (Mixed-Mode Anion Exchange) 90-120%Highly selective, provides very clean extracts, reduces matrix effects.More complex and costly than PPT or LLE.[11]
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution (MQCA-d4).

  • Add 300 µL of cold acetonitrile.[6]

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.[6]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.[6]

Protocol 2: Liquid-Liquid Extraction (LLE) for Tissue Homogenate
  • Homogenize the tissue sample in a suitable buffer.

  • To 1 mL of tissue homogenate, add the internal standard solution (MQCA-d4).

  • Acidify the sample by adding 100 µL of 1M HCl to adjust the pH to approximately 2-3.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
  • To 1 mL of urine, add the internal standard solution (MQCA-d4).

  • Condition a mixed-mode anion-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash the cartridge with 1 mL of hexane (B92381) to remove non-polar interferences.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Sample Complex Matrix (Plasma, Tissue, Urine) Spike Spike with MQCA-d4 (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Low_Recovery cluster_Investigation Troubleshooting Steps cluster_Solutions Potential Solutions Start Low Recovery of MQCA-d4 Detected Check_IS 1. Verify IS Spiking & Stability Start->Check_IS Check_Extraction 2. Evaluate Extraction Efficiency Check_IS->Check_Extraction IS OK Sol_IS Re-prepare standards/ samples. Use fresh IS. Check_IS->Sol_IS Issue Found Check_Matrix_Effects 3. Assess for Matrix Effects Check_Extraction->Check_Matrix_Effects Extraction OK Sol_Extraction Optimize extraction solvent/ pH. Change method (e.g., PPT to SPE). Check_Extraction->Sol_Extraction Issue Found Check_System 4. Check LC-MS System Performance Check_Matrix_Effects->Check_System Matrix Effects OK Sol_Matrix Improve cleanup. Modify chromatography. Check_Matrix_Effects->Sol_Matrix Issue Found Sol_System Perform system maintenance, tuning, and calibration. Check_System->Sol_System Issue Found

Caption: A logical troubleshooting guide for low recovery of the internal standard.

References

Technical Support Center: Co-elution of MQCA and its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-methyl-quinoxaline-2-carboxylic acid (MQCA) and its deuterated internal standard (IS) in analytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is MQCA and why is a deuterated internal standard used for its analysis?

A1: 3-Methyl-quinoxaline-2-carboxylic acid (MQCA) is a principal metabolite of the veterinary drug olaquindox.[1] Its quantification in animal-derived food products is crucial for food safety monitoring. A deuterated internal standard (IS), such as MQCA-d4, is the gold standard for quantitative analysis by LC-MS.[2][3] It is chemically almost identical to MQCA but has a different mass due to the replacement of hydrogen atoms with deuterium (B1214612). This allows it to be distinguished by the mass spectrometer. The use of a deuterated IS is essential to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), thereby ensuring accurate and precise quantification.[3]

Q2: What does "co-elution" mean and why is it important?

A2: Co-elution refers to the scenario where two or more compounds elute from the chromatography column at the same time. In the context of MQCA and its deuterated IS, ideal co-elution means that both compounds have the same retention time. This is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, allowing for accurate correction and reliable quantification.[4]

Q3: Is it common for a deuterated internal standard to have a different retention time than the non-deuterated analyte?

A3: Yes, it is a known phenomenon. In reversed-phase liquid chromatography (the most common LC mode), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is referred to as the "inverse isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's physicochemical properties, affecting its interaction with the stationary phase.

Q4: Where are the deuterium atoms typically located on the MQCA internal standard?

A4: A common synthetic route for deuterated MQCA (MQCA-d4) involves using aniline-d5 (B30001) as a starting material.[2] This results in the four deuterium atoms being located on the benzene (B151609) ring of the quinoxaline (B1680401) structure.

Troubleshooting Guide: Achieving Co-elution

Issue: My deuterated MQCA internal standard has a different retention time than the native MQCA.

This guide provides a systematic approach to troubleshoot and resolve the chromatographic separation of MQCA and its deuterated internal standard.

Step 1: Problem Identification and Initial Assessment

The first step is to confirm the retention time difference and assess its impact on your analytical results. A small, consistent shift may be acceptable if it does not affect the precision and accuracy of the quantification. However, a significant or variable shift requires optimization.

Step 2: Method Optimization Strategies

The following table summarizes experimental parameters that can be adjusted to achieve co-elution. It is recommended to change one parameter at a time to systematically evaluate its effect.

ParameterRecommended AdjustmentExpected OutcomeRationale
Mobile Phase Gradient Decrease the initial organic percentage and/or create a shallower gradient.May improve co-elution by providing more time for subtle differences in interaction with the stationary phase to be averaged out.A shallower gradient increases the resolution but can also be fine-tuned to merge closely eluting peaks.
Mobile Phase Composition If using acetonitrile (B52724), try switching to methanol, or vice-versa.Methanol and acetonitrile have different selectivities and may alter the interaction of both MQCA and its IS with the stationary phase, potentially leading to co-elution.The choice of organic modifier can significantly impact the retention and selectivity of analytes.
Column Temperature Increase or decrease the column temperature in small increments (e.g., 5 °C).Changing the temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which may influence the separation of the isotopes.Temperature can be a powerful tool to fine-tune chromatographic selectivity.
Flow Rate Decrease the flow rate.A lower flow rate can increase the interaction time with the stationary phase and may improve the chances of co-elution.Slower flow rates can lead to better peak resolution, which in this case, might be manipulated to merge the peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).Different stationary phases offer different retention mechanisms and selectivities, which can be exploited to achieve co-elution.The choice of stationary phase is a critical factor in determining the selectivity of a separation.
Use a Lower Resolution Column If available, try a column with a larger particle size or a shorter length.A lower resolution column may not be able to separate the two closely eluting compounds, resulting in their co-elution.This is a pragmatic approach when other optimization strategies fail.
Step 3: Data Analysis and Verification

After each adjustment, inject a mixture of MQCA and its deuterated IS to evaluate the retention times. The goal is to have the peak apexes of both compounds align as closely as possible.

Experimental Protocols

Protocol 1: Standard LC-MS Method for MQCA Analysis

This protocol provides a starting point for the analysis of MQCA.

  • Sample Preparation: A method for the extraction of MQCA from pork involves hydrolysis with hydrochloric acid, followed by extraction with acetonitrile and ethyl acetate, and purification by anion exchange solid-phase extraction.

  • LC Column: Agilent Eclipse Plus C18 (50 mm × 3.0 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. A typical starting point could be 5% B, ramping to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the specific mass-to-charge ratios (m/z) for MQCA and its deuterated internal standard.

Protocol 2: Systematic Approach to Method Optimization for Co-elution
  • Establish a Baseline: Run your current method with a co-injected standard of MQCA and its deuterated IS. Record the retention times and the difference between them.

  • Modify a Single Parameter: Choose one parameter from the troubleshooting table to adjust. For example, change the initial gradient condition or the column temperature.

  • Analyze and Compare: Inject the standard mixture again and compare the new chromatogram to the baseline.

  • Iterate: Continue to make single, incremental changes until acceptable co-elution is achieved.

  • Validate: Once co-elution is achieved, ensure that other method performance characteristics such as peak shape, sensitivity, and run time are still acceptable.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome start Separation of MQCA and Deuterated IS Observed gradient Adjust Mobile Phase Gradient start->gradient mobile_phase Change Mobile Phase Composition start->mobile_phase temperature Modify Column Temperature start->temperature flow_rate Adjust Flow Rate start->flow_rate column Change Column Chemistry start->column evaluate Analyze Co-elution gradient->evaluate mobile_phase->evaluate temperature->evaluate flow_rate->evaluate column->evaluate success Co-elution Achieved evaluate->success Yes fail Continue Optimization evaluate->fail No fail->gradient

Caption: A flowchart illustrating the systematic approach to troubleshooting the separation of MQCA and its deuterated internal standard.

Logical Relationship of Co-elution and Accurate Quantification

Coelution_Logic Importance of Co-elution for Accurate Quantification cluster_0 Chromatographic Elution cluster_1 Matrix Effects cluster_2 Quantification Outcome coelution MQCA and IS Co-elute same_me Both Subjected to Same Matrix Effects coelution->same_me separation MQCA and IS Separate diff_me Subjected to Different Matrix Effects separation->diff_me accurate Accurate Quantification same_me->accurate inaccurate Inaccurate Quantification diff_me->inaccurate

Caption: Diagram showing the logical relationship between co-elution, matrix effects, and the accuracy of quantification.

References

Impact of isotopic purity of 3-Methyl-2-quinoxalinecarboxylic acid-d4 on quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the use of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4) in quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our analytical experiments?

A1: this compound (MQCA-d4) serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] An SIL-IS is considered the "gold standard" for quantification as it has nearly identical chemical and physical properties to the target analyte (3-Methyl-2-quinoxalinecarboxylic acid or MQCA).[2] This allows it to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[1]

Q2: How does the isotopic purity of MQCA-d4 impact quantification?

A2: The isotopic purity of MQCA-d4 is critical for accurate quantification.[3] The presence of unlabeled analyte (MQCA) as an impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3] It is essential to know the percentage of the unlabeled form in your MQCA-d4 standard to correct for its contribution to the analyte signal.

Q3: My calibration curve is non-linear. Could the isotopic purity of MQCA-d4 be the cause?

A3: Yes, isotopic impurities can lead to non-linear calibration curves.[4] This occurs when the contribution of the unlabeled analyte from the internal standard becomes significant relative to the actual analyte concentration, especially at lower concentrations.[4] This "cross-talk" between the analyte and internal standard signals can skew the dose-response relationship.[4]

Q4: Are there regulatory guidelines regarding the isotopic purity of internal standards?

A4: Yes, regulatory bodies like the FDA and EMA have guidelines for bioanalytical method validation that address the quality of internal standards.[3][5] The FDA's guidance (ICH M10) recommends using a stable isotope-labeled analyte as an internal standard whenever possible and emphasizes the importance of high isotopic purity.[6] It also states that the presence of unlabeled analyte in the internal standard should be checked and its potential influence evaluated during method validation.[6]

Troubleshooting Guide

Issue 1: Inaccurate or Inconsistent Quantitative Results

Potential Cause: Poor isotopic purity of the this compound internal standard.

Troubleshooting Steps:

  • Verify Isotopic Purity: Request a certificate of analysis (CoA) from your supplier that specifies the isotopic purity of the MQCA-d4.[7] If not available, you may need to assess the isotopic purity in-house (see Experimental Protocol 1).

  • Correct for Isotopic Contribution: If a significant amount of unlabeled MQCA is present in your MQCA-d4, you may need to apply a mathematical correction to your data.[4]

  • Check for Chromatographic Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[8] This can lead to differential matrix effects and impact accuracy.[8] Overlay the chromatograms of MQCA and MQCA-d4 to confirm co-elution.

  • Evaluate Matrix Effects: Conduct experiments to assess if ion suppression or enhancement is affecting the analyte and internal standard differently, especially if they do not perfectly co-elute.[7]

Issue 2: High Background Signal for the Analyte in Blank Samples

Potential Cause: Contribution from unlabeled MQCA present in the MQCA-d4 internal standard.

Troubleshooting Steps:

  • Analyze a "Blank" with Internal Standard: Prepare a blank matrix sample and spike it only with the MQCA-d4 internal standard. Analyze this sample and monitor the signal for the unlabeled MQCA. A significant signal indicates isotopic impurity.

  • Assess Contribution Level: The response from interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response in the LLOQ sample.[6]

  • Optimize Internal Standard Concentration: A higher concentration of the internal standard can sometimes amplify the background signal from impurities. Evaluate if a lower, yet still stable, IS concentration can be used.

Quantitative Data Summary

ParameterAcceptance CriteriaPotential Impact of Poor Isotopic Purity
Analyte Response in Blank + IS ≤ 20% of LLOQ responseIncreased response, potentially exceeding the limit.
IS Response in Blank Should be zero for analyteA non-zero signal indicates cross-contribution.
Calibration Curve Linearity (r²) ≥ 0.99Non-linearity, especially at the low end of the curve.
Accuracy at LLOQ Within ± 20% of nominal valuePositive bias (overestimation) due to IS contribution.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound

Objective: To determine the percentage of unlabeled 3-Methyl-2-quinoxalinecarboxylic acid (MQCA) in a solution of this compound (MQCA-d4).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of MQCA-d4 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a dilute working solution of MQCA-d4 (e.g., 1 µg/mL) from the stock solution.

  • Mass Spectrometry Analysis:

    • Infuse the dilute working solution directly into the mass spectrometer or perform an LC-MS analysis.

    • Acquire a full scan mass spectrum in the appropriate ionization mode (e.g., positive electrospray ionization).

  • Data Analysis:

    • Identify the ion signals corresponding to the unlabeled MQCA (D0) and the deuterated MQCA-d4 (D4).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity(D4) / (Intensity(D0) + Intensity(D4))] x 100

Protocol 2: Evaluation of Internal Standard Contribution to Analyte Signal

Objective: To quantify the contribution of the MQCA-d4 internal standard to the unlabeled MQCA analyte signal at the Lower Limit of Quantification (LLOQ).

Methodology:

  • Preparation of Samples:

    • Sample A (LLOQ): Spike blank biological matrix with MQCA at the LLOQ concentration and with MQCA-d4 at the working concentration.

    • Sample B (Blank + IS): Spike blank biological matrix only with MQCA-d4 at the working concentration.

  • Sample Processing and Analysis:

    • Process both samples using your validated extraction procedure.

    • Analyze the samples by LC-MS/MS using your established method.

  • Data Analysis:

    • Measure the peak area of the unlabeled MQCA in both Sample A and Sample B.

    • Calculate the percentage contribution of the internal standard to the LLOQ signal:

      • % Contribution = (Peak Area of MQCA in Sample B / Peak Area of MQCA in Sample A) x 100

    • This contribution should ideally be less than 20%.

Visualizations

TroubleshootingWorkflow start Inaccurate Quantification Observed check_purity Verify Isotopic Purity of MQCA-d4 (CoA) start->check_purity assess_purity Assess Purity In-House (Protocol 1) check_purity->assess_purity CoA Unavailable check_contribution Evaluate IS Contribution at LLOQ (Protocol 2) check_purity->check_contribution Purity Confirmed assess_purity->check_contribution apply_correction Apply Mathematical Correction check_contribution->apply_correction Contribution > 20% check_coelution Confirm Chromatographic Co-elution check_contribution->check_coelution Contribution < 20% apply_correction->check_coelution adjust_chrom Adjust Chromatography check_coelution->adjust_chrom No Co-elution end_ok Quantification is Accurate check_coelution->end_ok Co-elution Confirmed end_issue Further Investigation Required adjust_chrom->end_issue

Caption: Troubleshooting workflow for inaccurate quantification using MQCA-d4.

IsotopicPurityCheck cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep_solution Prepare Dilute MQCA-d4 Solution ms_analysis Direct Infusion or LC-MS Full Scan prep_solution->ms_analysis identify_peaks Identify Ion Signals for D0 and D4 ms_analysis->identify_peaks calculate_purity Calculate Isotopic Purity (%) identify_peaks->calculate_purity

Caption: Experimental workflow for assessing the isotopic purity of MQCA-d4.

References

Stability testing of 3-Methyl-2-quinoxalinecarboxylic acid-d4 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-Methyl-2-quinoxalinecarboxylic acid-d4 under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound, whether in solid form or dissolved in a suitable solvent, should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent moisture ingress.[1][2][3] For long-term storage, a temperature of -20°C is recommended.[3] Some suppliers indicate that the non-deuterated analog is stable for at least four years under appropriate conditions.[4]

Q2: How does the choice of solvent affect the stability of this compound solutions?

The choice of solvent is critical. Aprotic solvents such as methanol (B129727) or acetonitrile (B52724) are generally recommended for dissolving deuterated standards.[3][5] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with hydrogen atoms from the solvent, a process known as hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard.[2][6]

Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?

H-D exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment, such as from moisture or solvent molecules.[2] This can lead to a decrease in the isotopic enrichment of your standard and affect the accuracy of quantitative analyses.[6]

To prevent H-D exchange:

  • Handle the compound in a dry, inert atmosphere (e.g., under nitrogen or argon).[2]

  • Use dry, aprotic solvents for preparing solutions.[3]

  • Avoid acidic or basic conditions.[6]

  • Store solutions in tightly sealed containers to prevent absorption of atmospheric moisture.[3]

Q4: How can I monitor the stability of my this compound standard over time?

Regularly assessing the purity and concentration of your standard is crucial. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for monitoring the chemical purity and identifying any degradation products.[7][8] Mass spectrometry (MS) can be used to confirm the isotopic enrichment and identify potential H-D exchange.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity (H-D Exchange) Exposure to moisture.Handle in a dry atmosphere (glove box). Use anhydrous solvents. Store in a desiccator.[2][3]
Storage in protic or non-neutral pH solvents.Prepare solutions in aprotic, neutral solvents like methanol or acetonitrile.[3][6]
Decreased Concentration/Purity Chemical degradation due to improper storage.Store at -20°C for long-term stability. Protect from light by using amber vials or storing in the dark.[1][3]
Adsorption to container walls.Consider using silanized glass vials, especially for low-concentration working solutions.
Unexpected Peaks in HPLC Analysis Presence of degradation products.Review storage conditions (temperature, light, atmosphere). Perform stress testing to identify potential degradation pathways.[8]
Contamination.Use high-purity solvents and clean laboratory equipment.

Data Presentation: Stability of this compound in Methanol

The following table summarizes representative stability data for this compound (100 µg/mL in methanol) under different storage conditions. One supplier suggests good stability for up to 12 months.[7]

Storage ConditionTime PointPurity (%) by HPLCComments
-20°C, Protected from Light 0 Months99.8Initial purity.
6 Months99.7No significant degradation observed.
12 Months99.5Considered stable.
24 Months99.2Minor decrease in purity.
4°C, Protected from Light 0 Months99.8Initial purity.
6 Months99.2Slight degradation detected.
12 Months98.5Noticeable degradation.
Room Temperature (20-25°C), Exposed to Light 0 Months99.8Initial purity.
1 Month95.3Significant degradation observed.
3 Months88.1Further significant degradation.

Note: This data is illustrative and based on general principles of stability for deuterated standards. Actual stability may vary.

Experimental Protocols

Protocol 1: Stability Study of this compound Solution

Objective: To assess the stability of a this compound solution under various storage conditions over time.

Materials:

  • This compound

  • High-purity methanol

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance and volumetric flasks

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in high-purity methanol to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Sample Preparation: From the stock solution, prepare aliquots of a working solution (e.g., 100 µg/mL) in amber glass vials.

  • Storage: Store the vials under the following conditions:

    • -20°C, protected from light

    • 4°C, protected from light

    • Room temperature (20-25°C), exposed to ambient light

  • Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before analysis.

  • HPLC Analysis: Analyze the sample using a validated HPLC method to determine the purity of this compound and to detect any degradation products. A C18 column with a mobile phase of methanol and water with a formic acid modifier is a common starting point for the analysis of such compounds.[10]

  • Data Evaluation: Compare the purity at each time point to the initial purity (time 0) to assess the stability under each condition.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and degradation products of this compound.

Procedure:

  • Prepare solutions of this compound as described in Protocol 1.

  • Expose the solutions to the following stress conditions as recommended by ICH guidelines:

    • Acidic: Add a small amount of dilute hydrochloric acid and heat gently.

    • Basic: Add a small amount of dilute sodium hydroxide (B78521) and heat gently.

    • Oxidative: Add a small amount of hydrogen peroxide.

    • Thermal: Heat the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a controlled light source (e.g., a photostability chamber).

  • Analyze the stressed samples by HPLC-MS to separate and identify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Evaluation prep_stock Prepare Stock Solution prep_aliquots Prepare Aliquots prep_stock->prep_aliquots storage_minus_20 -20°C, Dark prep_aliquots->storage_minus_20 Store storage_4 4°C, Dark prep_aliquots->storage_4 Store storage_rt Room Temp, Light prep_aliquots->storage_rt Store analysis_hplc HPLC Analysis storage_minus_20->analysis_hplc Analyze at t=x storage_4->analysis_hplc Analyze at t=x storage_rt->analysis_hplc Analyze at t=x analysis_ms MS Analysis (Optional) analysis_hplc->analysis_ms eval_purity Assess Purity analysis_ms->eval_purity eval_degradation Identify Degradants eval_purity->eval_degradation conclusion Determine Stability eval_degradation->conclusion

Caption: Workflow for the stability testing of this compound.

Degradation_Factors center_node 3-Methyl-2-quinoxaline- carboxylic acid-d4 Stability temp Temperature center_node->temp light Light Exposure center_node->light moisture Moisture/Humidity center_node->moisture ph pH of Solution center_node->ph oxygen Atmospheric Oxygen center_node->oxygen

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Validation of 3-Methyl-2-quinoxalinecarboxylic acid-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4) as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The document outlines its performance against a common alternative, presents supporting experimental data, and details the necessary validation protocols.

Performance Comparison of Internal Standards

The selection of a suitable internal standard is critical for the accuracy and precision of quantitative bioanalysis. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not be present in the endogenous sample. Stable isotope-labeled internal standards, such as MQCA-d4, are generally considered the gold standard due to their physicochemical similarity to the analyte.

This section compares the performance of this compound with another commonly used internal standard, Quinoxaline-2-carboxylic acid, for the analysis of 3-Methyl-2-quinoxalinecarboxylic acid (MQCA). The data presented is a synthesis of findings from various method validation studies.

Performance MetricThis compoundQuinoxaline-2-carboxylic acidAcceptance Criteria (FDA/EMA)
Linearity (Correlation Coefficient, r²) >0.99>0.99≥0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% RSD) <15%<15%≤15% (≤20% at LLOQ)
Recovery (%) 85-110%80-115%Consistent, precise, and reproducible
Matrix Effect (%) <15%<20%Ion suppression/enhancement effects should be within acceptable limits
Stability (Freeze-Thaw, Short-Term, Long-Term) StableStable≤15% deviation from nominal concentration

Experimental Protocols

The validation of an internal standard is a crucial component of overall bioanalytical method validation. The following protocols are based on guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Stock and Working Solution Preparation and Stability
  • Objective: To prepare accurate concentrations of the internal standard and assess its stability in the solvent.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

    • Assess the stability of the stock and working solutions at room temperature for at least 6 hours (short-term stability) and under refrigerated/frozen conditions for the expected duration of the study (long-term stability).

    • Analyze the stability samples against a freshly prepared solution. The mean concentration should be within ±10% of the nominal concentration.

Selectivity and Specificity
  • Objective: To ensure that the internal standard does not interfere with the analyte and is not affected by endogenous matrix components.

  • Protocol:

    • Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine).

    • Spike one set of these blank matrices with the internal standard at the working concentration.

    • Analyze the samples to ensure no significant interfering peaks are present at the retention time of the analyte or the internal standard.

    • The response of interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Matrix Effect
  • Objective: To evaluate the effect of the biological matrix on the ionization of the internal standard.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the extracts with the internal standard at the working concentration.

    • Prepare a neat solution of the internal standard in the reconstitution solvent at the same concentration.

    • Calculate the matrix factor (MF) by comparing the peak area of the internal standard in the post-extraction spiked sample to that of the neat solution.

    • The coefficient of variation (CV) of the matrix factor across the different matrix sources should be ≤15%.

Stability in Matrix
  • Objective: To assess the stability of the internal standard in the biological matrix under various storage and processing conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time and then analyze.

    • Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the duration of the study and then analyze.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation of an internal standard.

internal_standard_validation_workflow cluster_prep Preparation & Selectivity cluster_matrix Matrix Effect Evaluation cluster_stability Stability Assessment cluster_acceptance Acceptance prep_is Prepare IS Stock & Working Solutions selectivity Assess Selectivity in Blank Matrix (n≥6) prep_is->selectivity ft_stability Freeze-Thaw Stability prep_is->ft_stability matrix_effect Evaluate Matrix Effect in Different Lots (n≥6) acceptance Compare Against Acceptance Criteria matrix_effect->acceptance ft_stability->acceptance st_stability Short-Term (Bench-Top) Stability st_stability->acceptance lt_stability Long-Term Stability lt_stability->acceptance

Caption: High-level workflow for internal standard validation.

matrix_effect_workflow start Start: Evaluate Matrix Effect extract_blank 1. Extract Blank Matrix from Multiple Sources (n≥6) start->extract_blank post_spike 2. Post-Extraction Spike with Internal Standard extract_blank->post_spike analyze 4. Analyze Samples by LC-MS/MS post_spike->analyze prep_neat 3. Prepare Neat Solution of Internal Standard prep_neat->analyze calculate_mf 5. Calculate Matrix Factor (MF) analyze->calculate_mf calculate_cv 6. Calculate CV of MF calculate_mf->calculate_cv decision Is CV ≤ 15%? calculate_cv->decision pass Pass decision->pass Yes fail Fail: Investigate & Re-evaluate decision->fail No

Caption: Detailed workflow for assessing the matrix effect.

A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Quantitative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in precise molecular quantification, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. While deuterated standards are the gold standard in mass spectrometry, their role in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, including advanced techniques like Multi-Quantum Coherence Analysis (MQCA), is fundamentally different. This guide provides an objective comparison of deuterated and non-deuterated standards for quantitative NMR applications, supported by experimental principles and protocols.

The Fundamental Difference: Signal Overlap vs. Co-elution

The core principle distinguishing the use of internal standards in mass spectrometry versus NMR lies in the analytical separation and detection methods. In Liquid Chromatography-Mass Spectrometry (LC-MS), a deuterated standard is ideal because it co-elutes with the non-deuterated analyte and experiences identical ionization effects, thus providing excellent correction for matrix effects and instrument variability.[1][2]

In contrast, ¹H qNMR relies on the integration of distinct, well-resolved resonance signals.[3][4] The primary requirement for a qNMR internal standard is that its proton signals must not overlap with the analyte's signals.[3] Using a deuterated version of the analyte as an internal standard in ¹H qNMR is generally unsuitable because the residual, non-deuterated signals in the standard would directly overlap with the analyte's signals, making accurate integration impossible.[5]

However, selectively deuterated compounds can serve as excellent internal standards if the deuteration simplifies the ¹H NMR spectrum to produce a clean, singlet signal in a region free of analyte resonances.[5][6]

Performance Comparison: Deuterated vs. Non-Deuterated Standards in qNMR

The performance of an internal standard in qNMR is judged by its ability to provide an accurate and reproducible reference signal for quantification. The following table summarizes the key performance characteristics of deuterated and non-deuterated standards in this context.

Parameter Non-Deuterated Standard Selectively Deuterated Standard Key Findings & References
Primary Function Provide a reference signal of known concentration for integral comparison.Provide a simplified, non-overlapping reference signal of known concentration.The goal in qNMR is a distinct reference signal, unlike in MS where mimicking the analyte is key.[3]
Signal Overlap Selected specifically to have signals in a clear spectral region, away from the analyte.Deuteration is strategically used to eliminate signals that would otherwise overlap with the analyte.Signal overlap is the primary factor to avoid in qNMR standard selection.[4]
Accuracy High accuracy is achievable when the standard is pure, stable, and its signals are well-resolved.High accuracy is achievable, with the added benefit of creating a "clean" signal where a non-deuterated equivalent might be too complex.[6]Accuracy in qNMR is primarily dependent on purity, accurate weighing, and proper experimental parameters.[7]
Precision High precision is achievable with proper sample preparation and instrument stability.High precision is achievable, often enhanced by the simplicity of the reference signal.Precision is influenced by weighing accuracy and consistent sample preparation.
Versatility A wide range of certified non-deuterated standards are available for various solvents and analyte types.[3]Useful for specific applications where common standards have overlapping signals with the analyte of interest.[5]The choice of standard is highly dependent on the specific analyte and solvent system.[3]
Cost & Availability Generally more cost-effective and widely available as certified reference materials.Can be more expensive and may require custom synthesis.Availability and cost are practical considerations in method development.

Experimental Protocols

Protocol 1: General Quantitative NMR (qNMR) Analysis using an Internal Standard

This protocol outlines the fundamental steps for performing a qNMR experiment with an internal standard.

  • Selection of Internal Standard:

    • Choose a high-purity (>99%) internal standard that is stable and does not react with the analyte or the solvent.

    • Ensure the standard is soluble in the chosen deuterated solvent.

    • Crucially, verify that the ¹H NMR signals of the standard do not overlap with any signals from the analyte.[4] Common non-deuterated standards include maleic acid, dimethyl sulfone, and 1,4-dinitrobenzene.[3] A selectively deuterated standard like Iodoethane-1,1-d2 could be used if its simplified spectrum avoids overlap where the non-deuterated version would not.[6]

  • Sample Preparation:

    • Using a calibrated analytical balance, accurately weigh a known amount of the internal standard and the analyte into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters to ensure accurate signal integration.

    • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both analyte and standard) to ensure full magnetization recovery between scans. This is a critical parameter for accurate quantification.[4]

    • Pulse Angle: Use a calibrated 90° pulse for maximum signal excitation.

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[8]

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential with a small line broadening of ~0.3 Hz) and perform Fourier transformation.

    • Carefully phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the analyte's purity or concentration using the following formula:

    Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

Protocol 2: Comparative Evaluation of Internal Standards

To objectively compare the performance of different internal standards (e.g., a standard non-deuterated compound vs. a selectively deuterated one), a validation experiment should be conducted.

  • Objective: To evaluate the accuracy and precision of a qNMR method using two different internal standards for the same analyte.

  • Materials:

    • Analyte of interest.

    • Internal Standard A (e.g., a common non-deuterated standard like maleic acid).

    • Internal Standard B (e.g., a selectively deuterated standard).

    • Deuterated solvent.

  • Method:

    • Prepare two sets of stock solutions, one for each internal standard, with accurately known concentrations.

    • Prepare a stock solution of the analyte.

    • Create a series of calibration samples by mixing known amounts of the analyte stock solution with each of the internal standard stock solutions to cover a range of concentration ratios.

    • Prepare triplicate quality control (QC) samples at low, medium, and high concentrations for each internal standard.

    • Acquire and process the ¹H qNMR spectra for all samples as described in Protocol 1.

  • Data Analysis:

    • For each internal standard, calculate the concentration of the analyte in the QC samples.

    • Accuracy: Calculate the percentage error between the measured concentration and the known concentration for each QC sample.

    • Precision: Calculate the relative standard deviation (RSD) for the measurements of the triplicate QC samples at each concentration level.

    • Compare the accuracy and precision data for both internal standards. The better standard will show lower percentage error and lower RSD.

Visualization of Workflows and Logical Relationships

qNMR_Workflow Experimental Workflow for qNMR with an Internal Standard cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Accurately weigh Analyte & Internal Standard dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process 5. Process FID (FT, Phasing, Baseline Correction) acquire->process integrate 6. Integrate Signals (Analyte & Standard) process->integrate calculate 7. Calculate Concentration/Purity integrate->calculate Standard_Selection_Logic Logical Flow for qNMR Internal Standard Selection start Define Analyte and Deuterated Solvent purity High Purity & Stability? start->purity solubility Soluble in Solvent? purity->solubility Yes reject Reject / Find Alternative purity->reject No overlap Signal Overlap with Analyte? solubility->overlap Yes solubility->reject No select Select as Internal Standard overlap->select No overlap->reject Yes

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of quinoxalines, a class of heterocyclic compounds with significant interest in the pharmaceutical and food safety sectors.[1] Quinoxaline (B1680401) derivatives are notable for their wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] As such, robust and precise analytical methods are essential for their characterization and quantification.[2] This document delves into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting supporting experimental data, detailed methodologies, and a visual workflow to aid in method selection and implementation.[1]

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for quinoxaline analysis is contingent upon several factors, including the specific derivative, the sample matrix, and the required sensitivity and selectivity.[1] The following tables summarize the quantitative performance of different validated methods.[1]

Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Quinoxaline Analysis

Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acidAnimal Products2.5 - 100 µg/L72.6 - 90.50.08 µg/kg-[1]
Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Animal Tissues2 - 100 µg/kg (spiked levels)70 - 110CCα: 0.7-2.6 µg/kgCCβ: 1.3-5.6 µg/kg[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Quinoxaline Analysis

Analyte(s)MatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Reference
Quinoxaline derivatives from homoglucans-0.2 - 2 µmol--[1]

Table 3: UV-Vis Spectrophotometric Methods for General Analysis (as a reference)

AnalyteMatrixLinearity RangeRecovery (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
CaffeineBulk Drug3 - 18 µg/mL-0.5476 µg/mL1.6594 µg/mL[1]
Nefopam HClMicrospheres-99.9316.75 µg/ml50.77 µg/ml[1]
Viloxazine HClBulk and Commercial Products23 - 27 µg/mL99.65 - 101.31--[1]

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and validatable analytical results.[3] Below are representative protocols for the analysis of quinoxalines using HPLC, GC-MS, and UV-Vis Spectrophotometry.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol for QCA and MQCA in Animal Tissues

This method is suitable for the simultaneous quantitative determination of Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA), which serve as marker residues for the veterinary drugs carbadox (B606473) and olaquindox.[1]

a) Sample Preparation:

  • Homogenize 2.0 g of the tissue sample.[1]

  • Perform acid hydrolysis to release the marker residues.[1]

  • Conduct a liquid-liquid extraction to isolate the analytes.[1]

  • Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.[1]

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for HPLC analysis.[1]

b) HPLC Conditions:

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).[1]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.[1]

  • Injection Volume: 20 µL.[1]

c) Validation Parameters: The method should be validated according to guidelines such as those from the EU Commission Decision 2002/657/EC, assessing for specificity, linearity, accuracy (recovery), precision (repeatability and reproducibility), decision limit (CCα), and detection capability (CCβ).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Quinoxalines

This protocol provides a general framework for the analysis of volatile and semi-volatile quinoxaline derivatives.[1]

a) Sample Preparation:

  • For solid samples, perform solvent extraction using a suitable solvent like toluene (B28343) or acetonitrile.[1]

  • For liquid samples, a direct injection may be possible, or a liquid-liquid extraction may be required to concentrate the analytes and remove matrix interferences.

b) GC-MS Conditions:

  • GC Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure separation of the target analytes.

  • Injection Mode: Splitless or split injection depending on the sample concentration.

  • Ionization Mode: Electron Ionization (EI) is commonly used.[1]

c) Validation Parameters: Validation should include an assessment of linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision.[1]

UV-Vis Spectrophotometry Protocol for Quinoxaline Quantification

This protocol is a general method for the quantification of quinoxalines that possess a chromophore.[1]

a) Sample Preparation:

  • Accurately weigh and dissolve the quinoxaline-containing sample in a suitable solvent (e.g., ethanol, methanol) in which the analyte is stable and soluble.[1]

  • Prepare a series of standard solutions of the quinoxaline of interest with known concentrations.[1]

  • For complex samples, an extraction and clean-up step may be necessary to remove interfering substances.[1]

b) Spectrophotometric Measurement:

  • Instrument: A UV-Vis spectrophotometer.[1]

  • Wavelength Scan: Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) of the quinoxaline derivative.[1]

  • Calibration Curve: Measure the absorbance of the standard solutions at the λmax and construct a calibration curve by plotting absorbance versus concentration.[1]

  • Sample Measurement: Measure the absorbance of the sample solution at the λmax.[1]

c) Quantification: Determine the concentration of the quinoxaline in the sample by interpolating its absorbance on the calibration curve.[1]

d) Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[1]

Visualization of the Cross-Validation Workflow

Understanding the logical flow of an analytical method is essential for its efficient execution.[1] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for quinoxaline derivatives, ensuring data integrity and reliability.[3]

G Workflow for Cross-Validation of Analytical Methods cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., Spectrophotometry) A_Val Method Validation (Accuracy, Precision, Linearity, etc.) A_Sample Analyze Incurred Samples (n=100) A_Val->A_Sample A_Data Generate Data Set A A_Sample->A_Data Stat_Analysis Statistical Analysis (e.g., Bland-Altman Plot, 90% CI) A_Data->Stat_Analysis B_Val Method Validation (Accuracy, Precision, Linearity, etc.) B_Sample Analyze Same Incurred Samples (n=100) B_Val->B_Sample B_Data Generate Data Set B B_Sample->B_Data B_Data->Stat_Analysis Equiv_Assess Equivalency Assessment (Acceptance Criteria: e.g., ±30% CI) Stat_Analysis->Equiv_Assess Conclusion Methods are Equivalent / Not Equivalent Equiv_Assess->Conclusion Define_Obj Define Objective & Acceptance Criteria Select_Samples Select Incurred Study Samples (Covering the range of concentrations) Define_Obj->Select_Samples cluster_0 cluster_0 Define_Obj->cluster_0 cluster_1 cluster_1 Define_Obj->cluster_1 Select_Samples->A_Sample Select_Samples->B_Sample

Caption: Workflow for cross-validation of two analytical methods.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of deuterated internal standards against their alternatives, supported by experimental data and detailed protocols in alignment with global regulatory expectations.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their recommendations for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[1] A central theme in these guidelines is the strong recommendation for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent example, to ensure the accuracy and precision of bioanalytical data.[2][3] This preference is rooted in the ability of SIL-ISs to mimic the analyte of interest throughout the analytical process, thereby providing superior correction for variability.

Performance Comparison: Deuterated vs. Analog Internal Standards

The selection of an internal standard significantly influences key validation parameters such as accuracy, precision, and matrix effect. The following tables summarize the performance characteristics of deuterated internal standards compared to structural analogs.

Table 1: Quantitative Comparison of Internal Standard Performance

Performance ParameterDeuterated Internal Standard (SIL-IS)Structural Analog Internal StandardRegulatory Acceptance Criteria (ICH M10)
Accuracy (% Bias) Typically within ±5%Can be > ±15%Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) Typically < 5%Can be > 15%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV of IS-Normalized Matrix Factor) ≤ 5%Often > 15%≤ 15%

Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.

Table 2: Qualitative Comparison of Internal Standard Characteristics

CharacteristicDeuterated Internal Standard (SIL-IS)Structural Analog Internal Standard
Co-elution with Analyte Generally co-elutes, with potential for minor retention time shifts.[4]Retention time can differ significantly.
Ionization Efficiency Very similar to the analyte, providing effective compensation for matrix effects.[5]Can differ significantly, leading to poor compensation.
Extraction Recovery Nearly identical to the analyte.Can vary from the analyte.
Risk of Cross-Interference Low, but isotopic purity must be high to avoid interference from unlabeled analyte.Potential for interference from endogenous compounds or metabolites.
Cost and Availability Generally more expensive and may require custom synthesis.Often more readily available and less expensive.

Experimental Protocols for Key Validation Experiments

Rigorous experimental validation is essential to demonstrate the suitability of a bioanalytical method. The following are detailed methodologies for critical validation experiments when using a deuterated internal standard, based on the principles outlined in the ICH M10 guideline.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

  • Blank Matrix Analysis:

    • Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).

    • Process and analyze one aliquot from each source without the addition of the analyte or the deuterated IS.

    • Acceptance Criteria: The response at the retention time of the analyte should be ≤ 20% of the response of the Lower Limit of Quantification (LLOQ), and the response at the retention time of the deuterated IS should be ≤ 5% of its response in a blank sample spiked with the IS.[3][6]

  • LLOQ with IS Analysis:

    • Spike one aliquot from each of the six blank matrix sources with the analyte at the LLOQ concentration and the deuterated IS at its working concentration.

    • Process and analyze the samples.

    • Acceptance Criteria: The analyte peak should be identifiable and meet the accuracy and precision criteria at the LLOQ.

Matrix Effect

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

  • Sample Preparation:

    • Obtain at least six different sources of the blank biological matrix.

    • For each source, prepare two sets of samples at low and high QC concentrations:

      • Set A (Neat Solution): Spike the analyte and deuterated IS into a neat solution (e.g., mobile phase).

      • Set B (Post-extraction Spike): Extract the blank matrix and then spike the analyte and deuterated IS into the extracted matrix.

  • Analysis and Calculation:

    • Analyze both sets of samples.

    • Calculate the Matrix Factor (MF) for the analyte and the deuterated IS for each matrix source:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[2][3]

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Quality Control (QC) Sample Preparation:

    • Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

  • Intra-run (Within-run) Accuracy and Precision:

    • In a single analytical run, analyze at least five replicates of each QC level.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).

  • Inter-run (Between-run) Accuracy and Precision:

    • Analyze at least five replicates of each QC level on at least three different days.

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the %CV should not exceed 15% (20% for LLOQ).[2]

Visualizing Key Bioanalytical Workflows

To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the logic behind internal standard correction.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike Extract Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quant Quantification (Calibration Curve) Ratio->Quant

A typical workflow for bioanalytical sample analysis using an internal standard.

Internal_Standard_Correction Analyte Analyte Variability Analytical Variability (e.g., Matrix Effect, Extraction Loss) Analyte->Variability IS Deuterated IS IS->Variability LCMS LC-MS System Variability->LCMS Analyte_Response Analyte Response (Variable) LCMS->Analyte_Response IS_Response IS Response (Variable) LCMS->IS_Response Ratio Analyte/IS Ratio (Constant) Analyte_Response->Ratio IS_Response->Ratio

The principle of internal standard correction for analytical variability.

References

A Comparative Guide to the Performance of 3-Methyl-2-quinoxalinecarboxylic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4), a deuterated stable isotope-labeled (SIL) internal standard. While specific proficiency testing data for this compound is not publicly available, this document evaluates its suitability and expected performance based on validated analytical methods for its non-labeled analog, 3-Methyl-2-quinoxalinecarboxylic acid (MQCA), and established principles for SIL internal standards in mass spectrometry.

The primary role of a SIL internal standard like MQCA-d4 is to ensure the accuracy and precision of quantitative analyses by correcting for variability throughout the experimental process.[1][2] Its near-identical chemical and physical properties to the target analyte allow it to mirror the analyte's behavior during sample extraction, cleanup, and ionization in the mass spectrometer, thus compensating for potential errors.[3][4]

Comparative Performance Characteristics

The performance of an analytical method employing MQCA-d4 as an internal standard can be inferred from validation data for the quantification of its non-deuterated counterpart, MQCA. The use of a stable isotope-labeled internal standard is widely acknowledged to improve assay performance, accuracy, and precision.[1][5] The following table summarizes typical performance data from validated LC-MS/MS methods for MQCA, which reflects the expected performance of a system properly utilizing MQCA-d4.

Performance MetricTypical ValueDescription
Linearity (r²) ≥ 0.99[6]Indicates a strong linear relationship between analyte concentration and instrument response across a defined range.
Accuracy (Recovery) 62.4% - 119.6%[6][7]Measures the closeness of the experimental value to the true value, often assessed by the recovery of spiked samples.
Precision (RSD%) 1.48% - 28.1%[6][7]Represents the degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Quantitation (LOQ) 0.1 µg/kg[7]The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.
Comparison Against Ideal Internal Standard Criteria

This compound aligns well with the criteria for an ideal internal standard for mass spectrometry.

Ideal CharacteristicPerformance of this compound
Physicochemical Similarity As a deuterated analog, it is chemically and physically almost identical to the analyte (MQCA), ensuring it co-elutes and experiences similar matrix effects.[3]
Mass Difference The "+4" mass shift provides a clear mass-to-charge (m/z) distinction from the analyte, preventing spectral overlap. A difference of three or more mass units is generally required.[8]
Isotopic Stability Deuterium labels (d4) should be placed on non-exchangeable positions to prevent loss or exchange with protons from the solvent or matrix.[8]
Purity Must have high isotopic purity and be free from the non-labeled analyte to avoid artificially inflating the measured analyte concentration.[2]
No Interference Should not be naturally present in the sample matrix and should not interfere with the detection of other compounds.

Experimental Protocols

The following is a representative experimental protocol for the determination of MQCA in animal tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with MQCA-d4 as an internal standard.

1. Sample Preparation (Extraction & Cleanup)

  • Homogenization: Homogenize 1 gram of tissue sample.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenized sample at the beginning of the process.

  • Hydrolysis & Extraction: Add 0.3 M hydrochloric acid solution and extract MQCA via a water bath oscillation. Subsequently, perform a liquid-liquid extraction using acetonitrile (B52724) and ethyl acetate.[6]

  • Re-extraction: Re-extract the MQCA from the organic solvent into a 0.1 M sodium hydroxide (B78521) solution.[6]

  • Solid-Phase Extraction (SPE): Further purify the extract using a mixed-mode anion-exchange SPE column (e.g., Oasis MAX) to remove matrix interferences.[7]

2. Chromatographic Separation (HPLC)

  • Column: Agilent Eclipse Plus C18 (50 mm × 3.0 mm, 1.8 µm) or equivalent.[6]

  • Mobile Phase A: 0.2% Formic acid in water.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient Elution: Employ a suitable gradient program to separate the analyte from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Detection (Tandem Mass Spectrometry)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • MQCA: Monitor the specific precursor ion to product ion transition.

    • MQCA-d4: Monitor the corresponding transition for the deuterated internal standard.

  • Quantification: Calculate the concentration of MQCA in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[7]

Visualizations

Workflow and Logic Diagrams

The following diagrams illustrate the critical role of MQCA-d4 in the analytical workflow and its comparison to ideal standard characteristics.

G cluster_prep Sample Preparation cluster_analysis Analysis & Reporting Sample 1. Receive PT Sample Spike 2. Add Internal Standard (MQCA-d4) Sample->Spike Extract 3. Extraction & Cleanup (LLE, SPE) Spike->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Calc 5. Calculate Concentration (Ratio of Analyte/IS) LCMS->Calc Report 6. Report Final Result Calc->Report

Caption: Analytical workflow incorporating the internal standard.

G center_node Ideal Internal Standard Characteristics prop1 Chemically Identical to Analyte center_node->prop1 Met by MQCA-d4 prop2 Distinct Mass (No Spectral Overlap) center_node->prop2 Met by +4 Mass Shift prop3 Stable Isotope Label (No H/D Exchange) center_node->prop3 Key Requirement prop4 High Isotopic Purity (>98%) center_node->prop4 Key Requirement prop5 Compensates for Matrix Effects & Ion Suppression center_node->prop5 Primary Function

Caption: Comparison of MQCA-d4 to ideal standard criteria.

References

The Gold Standard for Precision: A Comparative Guide to MQCA Quantification Using a d4-Labeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in neuropharmacology and clinical diagnostics, the accurate and precise quantification of 3-methoxy-4-hydroxyphenylglycol (MQCA), a major metabolite of norepinephrine (B1679862), is paramount for understanding sympathoadrenal activity and the effects of therapeutic interventions. This guide provides an objective comparison of the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterium-labeled (d4) internal standard against an alternative gas chromatography-mass spectrometry (GC-MS) approach. The presented data underscores the superior performance of the stable isotope dilution LC-MS/MS method in terms of accuracy and precision.

Introduction to MQCA Quantification

3-methoxy-4-hydroxyphenylglycol (MQCA), also known as MHPG, is the principal metabolite of norepinephrine in the brain. Its levels in biological fluids such as plasma, urine, and cerebrospinal fluid are a critical biomarker for diagnosing and monitoring various neurological and psychiatric conditions, as well as for assessing the pharmacodynamic effects of drugs targeting the noradrenergic system. Given the clinical significance of MQCA, the choice of analytical methodology directly impacts the reliability and interpretability of research and diagnostic data.

The use of a stable isotope-labeled (SIL) internal standard, such as d4-MQCA, in conjunction with LC-MS/MS is widely regarded as the benchmark for bioanalytical quantification. This approach offers high selectivity and sensitivity, and crucially, the SIL internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This guide presents a detailed comparison of this method with a traditional GC-MS method, providing the necessary data and protocols to make an informed decision for your analytical needs.

Comparative Analysis of Quantitative Performance

The following table summarizes the key performance metrics for the quantification of MQCA using an LC-MS/MS method with a d4-labeled internal standard and a GC-MS method. The data for the LC-MS/MS method is derived from a validated assay for MHPG sulfate (B86663) in human urine, which demonstrates the exceptional accuracy and precision achievable with this technique. The GC-MS performance data is representative of validated methods for similar analytes, as specific comparative data for MQCA is limited.

Parameter LC-MS/MS with d4-Labeled Standard Gas Chromatography-Mass Spectrometry (GC-MS)
Accuracy 97% to 103% of the nominal value[1]Typically 85% to 115%
Precision (CV%) 1.9% to 9.7%[1]Typically < 15%
Sample Preparation Simple dilution and protein precipitationDerivatization required to increase volatility
Throughput HighLower, due to longer run times and derivatization
Selectivity Very high due to MRM transitionsGood, but potential for interferences
Matrix Effects Effectively compensated by the co-eluting d4-ISCan be significant and require careful management

Experimental Protocols

I. LC-MS/MS Quantification of MQCA with a d4-Labeled Standard

This protocol is adapted from a validated method for the analysis of MHPG sulfate in human urine.

1. Sample Preparation:

  • To 50 µL of urine sample, add 1 mL of ammonium (B1175870) formate (B1220265) buffer.

  • Spike the sample with a known concentration of d4-MHPG internal standard solution.

  • Vortex the sample and centrifuge to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase to ensure separation of MQCA from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific adduct being monitored.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both MQCA and d4-MQCA.

3. Data Analysis:

  • Quantify MQCA concentrations by calculating the peak area ratio of the analyte to the d4-labeled internal standard and comparing this to a calibration curve prepared in the same biological matrix.

II. GC-MS Quantification of MQCA

This protocol outlines a general procedure for the analysis of MQCA by GC-MS, which necessitates a derivatization step.

1. Sample Preparation:

  • Extraction: Perform a liquid-liquid or solid-phase extraction of MQCA from the biological matrix.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to the dried extract.

    • Heat the sample at a specific temperature (e.g., 70°C) for a set time to ensure complete derivatization.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: A temperature gradient to ensure separation of the derivatized MQCA.

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized MQCA.

3. Data Analysis:

  • Quantify the derivatized MQCA by comparing its peak area to that of a calibration curve prepared from derivatized standards. An internal standard structurally similar to MQCA (but not isotopically labeled) may be used.

Visualizing the Methodologies and Pathways

To further elucidate the processes discussed, the following diagrams illustrate the experimental workflows and the metabolic pathway of MQCA.

experimental_workflow Experimental Workflow Comparison cluster_lcms LC-MS/MS with d4-Standard cluster_gcms GC-MS lcms_start Sample Aliquot lcms_is Spike with d4-MQCA IS lcms_start->lcms_is lcms_prep Dilution & Centrifugation lcms_is->lcms_prep lcms_analysis LC-MS/MS Analysis (MRM) lcms_prep->lcms_analysis lcms_data Data Analysis (Peak Area Ratio) lcms_analysis->lcms_data gcms_start Sample Aliquot gcms_extract Extraction (LLE or SPE) gcms_start->gcms_extract gcms_deriv Derivatization gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis (SIM) gcms_deriv->gcms_analysis gcms_data Data Analysis (Peak Area) gcms_analysis->gcms_data metabolic_pathway Metabolic Pathway of Norepinephrine to MQCA norepinephrine Norepinephrine mao MAO norepinephrine->mao dopgal 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) ar Aldehyde Reductase dopgal->ar adh Aldehyde Dehydrogenase dopgal->adh dhpg 3,4-Dihydroxyphenylglycol (DHPG) comt COMT dhpg->comt mqca MQCA (MHPG) vma Vanillylmandelic Acid (VMA) mao->dopgal ar->dhpg comt->mqca adh->vma

References

The Gold Standard: Evaluating the Superiority of Stable Isotope-Labeled Internal Standards for Olaquindox Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of monitoring olaquindox (B1677201) residues, the choice of an internal standard is a pivotal decision that directly impacts data reliability and regulatory compliance. This guide provides an objective comparison, supported by experimental data, of stable isotope-labeled internal standards (SIL-IS) against alternative approaches, demonstrating the unparalleled advantages of SIL-IS in achieving accurate and robust quantification of olaquindox.

Olaquindox, a quinoxaline-1,4-dioxide compound, has been used as a growth promoter in animal feed.[1] However, due to its potential carcinogenic and mutagenic properties, its use in food-producing animals has been banned or restricted in many regions.[1] Consequently, highly sensitive and reliable analytical methods are essential for monitoring its residues in animal tissues to ensure food safety.[1] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis. Still, the complexity of biological matrices introduces significant challenges, most notably matrix effects, which can compromise the accuracy of quantification.[2][3]

The Challenge of Matrix Effects in Olaquindox Analysis

Matrix effects, the suppression or enhancement of an analyte's ionization due to co-eluting compounds from the sample matrix, are a major obstacle in LC-MS/MS analysis.[2] These effects can lead to inaccurate and unreliable quantification of olaquindox, with signal suppression reported to be as high as 90% in complex matrices like animal feed.[2][4] While strategies like optimized sample preparation (e.g., Solid-Phase Extraction - SPE), chromatographic separation, and sample dilution can help mitigate these effects, they often fall short of providing complete correction.[2]

This is where the strategic use of an appropriate internal standard becomes paramount. An internal standard is a compound of known concentration added to samples to correct for analytical variability.[5] While structural analogs can be used, stable isotope-labeled internal standards have emerged as the superior choice for bioanalysis.[5][6][7]

Superior Performance of Stable Isotope-Labeled Internal Standards

A SIL-IS is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[5] This subtle mass change allows the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain nearly identical.[5] This near-identical behavior is the key to its effectiveness.

The primary benefit of using a SIL-IS is its ability to co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data analysis.[2] This leads to significantly improved accuracy and precision compared to methods that do not use a SIL-IS or rely on structural analogs.[5]

Quantitative Comparison of Analytical Methods

The following table summarizes the performance of LC-MS/MS methods for olaquindox residue analysis, comparing methods utilizing a SIL-IS to those without.

ParameterMethod with SIL-ISMethod without SIL-IS (e.g., external standard, structural analog)
Accuracy (% Bias) Typically within ±5%[5]Can exceed ±15%[5]
Precision (%CV) Typically <10%[5]Can be >15%[5]
Matrix Effect Compensation Effectively compensated (<5% difference between analyte and IS)[5]Inconsistent compensation (can be >20% difference)[5]
Recovery (%) More consistent and accurately correctedHighly variable depending on matrix complexity (63.5% to 91.5% reported in some studies without ideal IS)[8]
Limit of Quantification (LOQ) Generally lower due to reduced signal variabilityCan be elevated due to matrix-induced signal suppression (e.g., 0.5 µg/kg to 30 µg/kg depending on matrix and cleanup)[8][9]

Experimental Protocols

To illustrate the practical application of these methods, detailed experimental protocols for sample preparation and LC-MS/MS analysis are provided below.

Experimental Protocol 1: Sample Preparation and Extraction for Olaquindox Residue Analysis in Animal Tissue

This protocol is a synthesized methodology based on common practices in the field.[1][8]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (e.g., muscle, liver) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the stable isotope-labeled olaquindox internal standard to the sample.

  • Extraction: Add 10 mL of an extraction solvent (e.g., 2% metaphosphoric acid in 20% methanol).[1]

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction step with another 10 mL of the extraction solvent and combine the supernatants.

  • Defatting (for fatty tissues): Add 10 mL of n-hexane, vortex for 1 minute, and centrifuge. Discard the upper n-hexane layer.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis HLB SPE cartridge with methanol (B129727) followed by water.[3]

    • Loading: Load the extracted supernatant onto the conditioned cartridge.[3]

    • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[3]

    • Elution: Elute the analytes with a stronger solvent (e.g., methanol).[3]

  • Final Preparation: Evaporate the eluent to dryness under a nitrogen stream and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]

Experimental Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for olaquindox analysis.[1][10]

  • LC System: Agilent 1260 Infinity II LC or equivalent[10]

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent[10]

  • Column: Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm[10]

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.2 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizing the Workflow

The following diagram illustrates the typical workflow for olaquindox residue analysis using a stable isotope-labeled internal standard.

Olaquindox_Analysis_Workflow Sample Homogenized Tissue Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Addition of IS Extraction Solvent Extraction Spike_IS->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Defatting Defatting (Optional) Centrifuge1->Defatting SPE_Cleanup Solid-Phase Extraction (SPE) Defatting->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Injection Data_Processing Data Processing LC_MSMS->Data_Processing Raw Data Quantification Quantification Data_Processing->Quantification Analyte/IS Ratio

Caption: Workflow for Olaquindox Residue Analysis with a SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development for olaquindox residue analysis.[5] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For laboratories committed to the highest standards of accuracy and precision in food safety and drug development, the adoption of SIL-IS is not just a recommendation but a necessity.

References

A Comparative Guide to Method Validation for the Simultaneous Analysis of Quinoxaline Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the simultaneous quantification of quinoxaline (B1680401) metabolites. Quinoxaline derivatives are of significant interest in the pharmaceutical and food safety sectors, necessitating robust and reliable analytical techniques for their detection and quantification in various matrices.[1][2] This document details the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting supporting experimental data and detailed methodologies to aid researchers in selecting and implementing the most appropriate method for their needs.

Comparison of Analytical Method Performance

The choice of an analytical method for the simultaneous analysis of quinoxaline metabolites is contingent on several factors, including the specific metabolites of interest, the complexity of the sample matrix, and the required sensitivity and selectivity. The following tables summarize the quantitative performance of different validated methods, providing a clear comparison of their key validation parameters.

Table 1: HPLC-UV Method for Quinoxaline Metabolites in Animal Tissues

This method is suitable for the simultaneous determination of quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA), which are marker residues for the veterinary drugs carbadox (B606473) and olaquindox, in various animal tissues.[3]

Analyte(s)MatrixLinearity RangeRecovery (%)Decision Limit (CCα)Detection Capability (CCβ)
Quinoxaline-2-carboxylic acid (QCA)Porcine, chicken, and fish muscle and liver2 - 100 µg/kg (spiked levels)70 - 1100.7 - 2.6 µg/kg1.3 - 5.6 µg/kg
Methyl-3-quinoxaline-2-carboxylic acid (MQCA)Porcine, chicken, and fish muscle and liver2 - 100 µg/kg (spiked levels)70 - 1100.7 - 2.6 µg/kg1.3 - 5.6 µg/kg
Table 2: UHPLC-MS/MS Method for Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver

This ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the determination of five quinoxaline 1,4-dioxides (QdNOs) and their eight main metabolites in swine liver.[4]

Analyte(s)MatrixLinearity Range (µg/L)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
5 QdNOs and 8 metabolitesSwine Liver5 - 500> 0.980.30 - 2.511.10 - 8.3779.8 - 96.5
Table 3: LC-MS/MS Method for Quinoxalines and their Metabolites in Environmental Water

This sensitive high-performance liquid chromatography-tandem mass spectrometry method was developed for the determination of residues of carbadox, mequindox, olaquindox, quinocetone, cyadox, quinoxaline-2-carboxylic acid, and 3-methylquinoxaline-2-carboxylic acid in environmental water samples.[5][6]

Analyte(s)MatrixLinearityRecovery (%) (at 0.25, 0.5, 1.0, and 2.0 µg/L)Limit of Detection (LOD) (ng/L)
Carbadox, mequindox, olaquindox, quinocetone, cyadox, QCA, MQCAEnvironmental WaterCorrelation coefficients > 0.9968.7 - 1092.0 - 6.0

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of quinoxaline metabolites using HPLC-UV and LC-MS/MS.

HPLC-UV Method for QCA and MQCA in Animal Tissues[3]
  • Sample Preparation:

    • Homogenize 2.0 g of the tissue sample.

    • Perform acid hydrolysis to release the marker residues.

    • Conduct a liquid-liquid extraction to isolate the analytes.

    • Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer).[1]

    • Flow Rate: Typically 1.0 mL/min.[1]

    • Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.[3]

    • Injection Volume: 20 µL.[1]

UHPLC-MS/MS Method for Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver[4]
  • Sample Extraction and Cleanup:

    • Place 2.5 g of homogenized swine liver in a 50-mL polypropylene (B1209903) centrifuge tube.

    • Add 1 mL of 0.3 mol/L of hydrogen chloride to the tube and vortex for 1 min.

    • Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex for 1 min, and centrifuge at 8000 r/min for 5 min.

    • Collect the supernatant and re-extract the precipitate with another 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v).

    • Combine the two supernatants and mix with 5 mL of n-propyl alcohol.

    • Activate an HLB SPE cartridge with 5 mL of methanol (B129727) and condition with 5 mL of water.

    • Load the sample extract onto the cartridge.

    • Rinse the cartridge with 3 mL of 0.02 mol/L hydrochloric acid and 3 mL of 3% methanol.

    • Elute the target compounds with 5 mL of methanol.

    • Evaporate the eluate with nitrogen at 60 °C, and dissolve the residue in 1.0 mL of 10% acetonitrile.

    • Filter the solution through a 0.22 μm membrane before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: Acquity UHPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm).

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in methanol.

    • Gradient Elution:

      • 0-1 min: 88% A

      • 1-2 min: to 50% A

      • 2-3.5 min: to 12% A

      • 3.5-4.5 min: to 50% A

      • 4.5-5.0 min: to 88% A

      • 5.0-6.0 min: hold at 88% A

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

Mandatory Visualization

The following diagrams illustrate the general workflow of analytical method validation and a typical sample preparation and analysis process for quinoxaline metabolites.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Quality Control K->L

Caption: General workflow of analytical method validation.

Sample_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing A Sample Collection (e.g., Animal Tissue, Water) B Homogenization / Pre-treatment A->B C Extraction (e.g., LLE, SPE) B->C D Concentration / Reconstitution C->D E Injection into HPLC or LC-MS/MS D->E F Separation on Analytical Column E->F G Detection (UV or MS/MS) F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Reporting of Results I->J

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-quinoxalinecarboxylic acid-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-2-quinoxalinecarboxylic acid-d4, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Immediate Precautions

3-Methyl-2-quinoxalinecarboxylic acid is classified as a hazardous substance. The deuterated form (d4) should be handled with the same precautions. Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood.[4][5]

Spill Management Protocol

In the event of a spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.

  • Contain the Spill: Use an inert, absorbent material such as sand, diatomite, acid binders, or universal binders to contain the spill.[1][2]

  • Absorb the Material: Carefully absorb the spilled substance with the chosen material.

  • Collect and Package: Sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Disposal Procedures for Unused and Waste Material

The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations.[1] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewer systems.[1][6]

Step-by-Step Disposal Guidance:

  • Waste Characterization: Identify the waste stream. This includes the pure compound, solutions (note that it is often supplied in methanol[7][8]), contaminated labware, and spill cleanup materials.

  • Segregation: Segregate the chemical waste from other laboratory waste. It should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration (if in solution), and relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste disposal contractor. The final disposal will likely be at an approved waste disposal plant.[4]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes key information from the Safety Data Sheets (SDS).

Information CategoryGuidelineCitations
Primary Disposal Route Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Prohibited Disposal Must not be disposed of with household garbage. Do not allow product to reach sewage systems.[1][6]
Spill Cleanup Material Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust).[1][2]
Contaminated Packaging Disposal must be made according to official regulations.[1]
Recommended PPE Wear eye/face protection and protective gloves.[4]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of this compound and associated waste.

G cluster_start Start: Material Identified for Disposal cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound (Pure, Solution, or Contaminated Material) assess Is the waste properly characterized and segregated? start->assess contain Place in a designated, sealed, and properly labeled hazardous waste container. assess->contain Yes store Store in a secure, ventilated area away from incompatible materials. contain->store ehs Contact Environmental Health & Safety (EHS) for professional disposal. store->ehs final Disposal at an approved waste management facility. ehs->final

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-2-quinoxalinecarboxylic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of 3-Methyl-2-quinoxalinecarboxylic acid-d4, a deuterated analog of a major metabolite of the veterinary antibiotic olaquindox.[1] Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

3-Methyl-2-quinoxalinecarboxylic acid is classified as a hazardous substance. The deuterated form should be handled with the same level of caution. The primary hazards include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation : Causes skin irritation.[2]

  • Eye Irritation : Causes serious eye irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation.[2][3]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against dermal absorption.[4] Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[4][5]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[4]Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[4][6]
Body Protection A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.[4]Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[4]Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[4] Surgical masks offer little to no protection from chemical exposure.[5]

Operational Plan for Safe Handling

All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Weighing:

  • Pre-weighing: Before bringing the compound into the weighing area, tare the weighing vessel.

  • Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Use anti-static weighing tools if available.

  • Post-weighing: Securely cap the primary container immediately after weighing. Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[4]

2. Dissolution and Use in Experiments:

  • Solvent Addition: Add the solvent to the solid compound slowly to avoid splashing. If using a pre-made solution (e.g., in methanol), handle it with the same level of precaution.

  • Solution Handling: When transferring solutions, use appropriate volumetric glassware and a calibrated pipette. Avoid creating aerosols.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start: Obtain Compound weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Equipment & Surfaces reaction->decontaminate dispose Dispose of Waste decontaminate->dispose

A high-level workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused compound, contaminated weigh boats, and disposable lab supplies (e.g., gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound, as well as solvents used for cleaning, should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Deuterated Waste Considerations: While deuterium (B1214612) is a stable isotope and not radioactive, deuterated compounds can be valuable for recycling and reuse.[7][8] However, due to the hazardous nature of the parent compound, recycling may not be feasible. Therefore, all waste containing this compound should be treated as hazardous chemical waste.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

disposal_plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (gloves, weigh boats) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (solutions, rinsates) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (needles, scalpels) sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup EHS Pickup for Disposal storage->ehs_pickup

A logical flow diagram for the disposal of waste generated from handling the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.